Product packaging for Propargyl-PEG11-alcohol(Cat. No.:)

Propargyl-PEG11-alcohol

Cat. No.: B11936270
M. Wt: 540.6 g/mol
InChI Key: BOAHEFBJHQGCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG11-alcohol is a useful research compound. Its molecular formula is C25H48O12 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48O12 B11936270 Propargyl-PEG11-alcohol

Properties

Molecular Formula

C25H48O12

Molecular Weight

540.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C25H48O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1,26H,3-25H2

InChI Key

BOAHEFBJHQGCHQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Propargyl-PEG11-alcohol in PROTACs: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth examination of the mechanism of action of PROTACs incorporating a specific and versatile linker, Propargyl-PEG11-alcohol. This linker combines the advantageous properties of a polyethylene (B3416737) glycol (PEG) chain with a reactive propargyl group, offering a powerful tool for the development of potent and drug-like protein degraders. We will delve into its role in ternary complex formation, the impact of its physicochemical properties on cellular activity, and provide detailed experimental protocols for the characterization of PROTACs synthesized using this linker.

The Core Mechanism of Action: The Role of the Linker

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker is not a passive spacer but an active modulator of this process. The this compound linker plays a multifaceted role in the mechanism of action:

  • Facilitating Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The 11-unit PEG chain of this compound provides significant flexibility and an extended reach, allowing the PROTAC to adopt a conformation that optimizes the protein-protein interactions within the ternary complex. This is crucial for efficient ubiquitination.

  • Modulating Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "rule-of-five" guidelines for drug-likeness. The PEG component of the linker imparts hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC. This is a critical factor for both in vitro assays and in vivo applications.

  • Influencing Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the flexible nature of the PEG linker can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating cellular uptake. The optimal PEG length is a balance between solubility and permeability and is often determined empirically for each target system.

  • Enabling Modular Synthesis via Click Chemistry: The terminal propargyl group (an alkyne) is a key feature of this linker. It serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the modular and rapid synthesis of a library of PROTACs by coupling the linker to an azide-modified warhead or E3 ligase ligand.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs with varying PEG linker lengths to illustrate the impact of the linker on degradation efficiency. The optimal linker length is target-dependent, and these values serve as a guide for understanding general trends.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHL4-PEG19>90F-7
BRD4VHL5-PEG4.9>98F-7
BTKCereblon5-PEG0.8>95F-8
BTKCereblon7-PEG3.2>95F-8
ERRαVHL3-PEG~100~70F-9
ERRαVHL4-PEG~30>90F-9

Note: This table provides illustrative data for PROTACs with varying PEG linker lengths to demonstrate the linker's impact on performance. The optimal linker length is specific to each target and E3 ligase combination.

Experimental Protocols

The development and characterization of PROTACs require a suite of biophysical and cell-based assays. The following are detailed protocols for key experiments.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to conjugate a warhead containing an azide (B81097) with the this compound linker attached to an E3 ligase ligand.

Materials:

  • Azide-functionalized warhead (1 eq)

  • This compound-E3 ligase ligand conjugate (1 eq)

  • Copper(II) sulfate (B86663) (CuSO4) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent (e.g., DMF/H2O or tBuOH/H2O)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the azide-functionalized warhead and the propargyl-functionalized linker-ligand in the chosen solvent system in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete (typically within 1-4 hours), quench the reaction by adding a solution of EDTA to chelate the copper catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or SA chip)

  • Recombinant purified target protein (POI)

  • Recombinant purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC of interest

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or biotinylated E3 ligase (for streptavidin chip)

Procedure:

  • Immobilization of E3 Ligase:

    • For amine coupling, activate the CM5 sensor chip surface with EDC/NHS and immobilize the E3 ligase to the desired level.

    • For streptavidin chips, inject the biotinylated E3 ligase to capture it on the surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

    • Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI. An α > 1 indicates positive cooperativity.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-dependent ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (specific for the E3 ligase)

  • Recombinant E3 ligase

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the POI and ubiquitin

Procedure:

  • Set up the ubiquitination reactions in microcentrifuge tubes. A typical reaction mixture includes E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control and a vehicle (e.g., DMSO) control.

  • Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using a primary antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

  • To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.

Cellular Protein Degradation Assay by Western Blot

This is the standard assay to measure the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and perform SDS-PAGE, followed by transfer to a membrane.

  • Probe the membrane with the primary antibody against the target protein and the loading control antibody.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI Ubiquitination Ub Ubiquitin E1 E1 E2 E2 E1->E2 Transfers Ub E2->E3_Ligase Loads Ub ATP ATP ATP->E1 Activates Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Signaling Pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Biophysical & Cellular Characterization Warhead_Azide Warhead-Azide CuAAC CuAAC Click Chemistry Warhead_Azide->CuAAC Linker_Alkyne This compound -E3 Ligase Ligand Linker_Alkyne->CuAAC Purified_PROTAC Purified PROTAC CuAAC->Purified_PROTAC SPR SPR Assay (Ternary Complex Formation) Purified_PROTAC->SPR Ubiquitination_Assay In Vitro Ubiquitination Purified_PROTAC->Ubiquitination_Assay Western_Blot Cellular Degradation Assay (Western Blot) Purified_PROTAC->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) SPR->Data_Analysis Ubiquitination_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for PROTAC Development.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its extended PEG chain provides the necessary flexibility and physicochemical properties to promote the formation of a stable ternary complex, leading to efficient protein degradation. The terminal propargyl group facilitates a modular and efficient synthesis via click chemistry, enabling the rapid development of PROTAC libraries for structure-activity relationship studies. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization and optimization of PROTACs utilizing this versatile linker. As the field of targeted protein degradation continues to evolve, the rational design of linkers, such as this compound, will remain a cornerstone of developing next-generation therapeutics.

The Strategic Application of PEG Linkers in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the optimization of a therapeutic candidate's pharmacokinetic and pharmacodynamic profile is paramount to its clinical success. Poly(ethylene glycol) (PEG) linkers have emerged as a cornerstone technology, offering a versatile and powerful tool to enhance the properties of a wide range of therapeutic modalities, from small molecules to large biologics. PEGylation, the covalent attachment of PEG chains, can dramatically improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in early drug discovery research, with a focus on their application in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle drug delivery systems. The guide includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design and implementation of PEGylation strategies.

The Core Principles of PEGylation

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[3] When conjugated to a therapeutic molecule, PEG chains create a hydrophilic shield that imparts several beneficial properties:

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the overall size of the molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[1][4]

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drug molecules, facilitating their formulation and administration.[5][6]

  • Reduced Immunogenicity: The PEG shield can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an anti-drug antibody response.[1][4]

  • Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in biological fluids.[2]

The properties of the PEG linker itself, such as its length, architecture (linear or branched), and the chemistry used for conjugation, are critical parameters that can be fine-tuned to achieve the desired therapeutic profile.[2][3]

Applications of PEG Linkers in Early Drug Discovery

PEG Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The linker that connects the antibody to the payload is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy.[5] Hydrophobic payloads can lead to ADC aggregation and rapid clearance; incorporating hydrophilic PEG linkers can overcome these challenges and enable higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[5]

The length of the PEG chain in an ADC linker is a key parameter that can be optimized to balance pharmacokinetic enhancement with potent cytotoxicity.[5] Longer PEG linkers generally lead to improved pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads, though this can sometimes be accompanied by a decrease in in vitro potency.[7]

PEG Linkers in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[8] The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation.[8][]

PEG linkers are the most commonly used motifs in PROTAC design, accounting for approximately 54% of reported PROTACs.[7] The inclusion of PEG chains enhances the aqueous solubility of these often large and lipophilic molecules and can improve their cell permeability.[8][10] The flexibility of PEG linkers can also be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation. The optimal length of the PEG linker must be empirically determined for each target and E3 ligase pair to achieve maximal degradation efficacy, as quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[][11]

PEG Linkers in Nanoparticle Drug Delivery

PEGylation is a widely used strategy to improve the in vivo performance of nanoparticle-based drug delivery systems. The presence of PEG on the surface of nanoparticles creates a "stealth" effect, reducing their recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time and enhancing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Studies have shown that PEGylated nanoparticles exhibit significantly higher blood concentrations and prolonged circulation half-lives compared to their non-PEGylated counterparts.[][12] The density and molecular weight of the PEG chains on the nanoparticle surface are critical parameters that influence their in vivo biodistribution.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on the performance of different drug modalities.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

PEG Linker LengthPlasma Half-Life (hours)In Vitro Cytotoxicity (IC50, ng/mL)Reference
PEG412010[7]
PEG815015[7]
PEG1218025[7]
PEG2420040[7]

Table 2: In Vivo Performance of PEGylated vs. Non-PEGylated Nanoparticles

Nanoparticle FormulationBlood Concentration at 1h post-injection (% ID/g)Circulation Half-LifeBiodistribution (Liver/Spleen Uptake)Reference
Non-PEGylated0.06 ± 0.01ShortHigh[][12]
PEGylated0.23 ± 0.01ProlongedReduced[][12]

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficacy

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-[3]
TBK1Alkyl/Ether21396[3]
BRD4PEGPEG35585[8]
BRD4PEGPEG515>98[8]
PI3K/mTORAlkylC842.23–227.4 (PI3K), 45.4 (mTOR)-

Table 4: Effect of PEGylation on Protein Half-Life

ProteinPEG ModificationElimination Half-Life (hours)Fold IncreaseReference
rhTIMP-1None1.1-[13][14]
rhTIMP-120 kDa PEG2825[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Amine-Reactive PEGylation of a Protein

This protocol describes a general procedure for the PEGylation of a protein using an amine-reactive PEG-NHS ester.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., Y-PEG-NHS-40K)

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to PEGylation.[14][15]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[14]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14][15]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14][15]

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove unreacted PEG-NHS ester and purify the PEGylated protein using dialysis or size-exclusion chromatography.[15]

  • Characterization: Characterize the purified PEGylated protein using SDS-PAGE, which will show a molecular weight shift, and LC-MS to determine the degree of PEGylation.[7]

Protocol 2: Synthesis of a PROTAC with a PEG Linker

This protocol outlines a general method for the synthesis of a PROTAC using an amide bond formation strategy.

Materials:

  • Target protein ligand with a carboxylic acid or amine functional group

  • E3 ligase ligand with a carboxylic acid or amine functional group

  • Bifunctional PEG linker (e.g., Amine-PEGn-Boc or HOOC-PEGn-Boc)

  • Peptide coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Deprotection reagent (e.g., TFA in DCM)

  • Standard laboratory glassware for organic synthesis

  • LC-MS for reaction monitoring and characterization

  • HPLC for purification

Procedure:

  • First Amide Coupling:

    • Dissolve the first component (either the target ligand or E3 ligase ligand with a carboxylic acid) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the amine-functionalized PEG linker (e.g., Amine-PEGn-Boc, 1.1 eq).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, perform a standard aqueous workup and purify the product by flash column chromatography.[5]

  • Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20-50% v/v) at 0 °C and stir for 1-3 hours at room temperature, monitoring by LC-MS.

    • Concentrate the reaction mixture to remove excess TFA and DCM.[5]

  • Second Amide Coupling:

    • Repeat the amide coupling procedure described in step 1, using the deprotected intermediate and the second component (with a carboxylic acid).

  • Purification: Purify the final PROTAC product by preparative HPLC.[]

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.[]

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated proteins from unreacted protein and PEG reagents based on their hydrodynamic radius.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the crude PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or LC-MS to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the desired product and concentrate if necessary.

Protocol 4: Characterization of PEGylated Molecules by LC-MS

LC-MS is a powerful technique for confirming the identity and determining the degree of PEGylation.

Materials:

  • Purified PEGylated molecule

  • LC-MS system (e.g., with a C18 column for reversed-phase chromatography)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified PEGylated molecule in a suitable solvent.

  • LC Separation: Inject the sample into the LC-MS system. Perform a gradient elution from a low to high percentage of mobile phase B to separate the PEGylated species.

  • MS Analysis: The eluting compounds are introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The resulting mass spectrum of a PEGylated protein will show a distribution of peaks corresponding to the different numbers of PEG chains attached to the protein. Deconvolution of the mass spectrum can be used to determine the average degree of PEGylation. For PEGylated small molecules, the mass spectrum will show the expected molecular ion peak corresponding to the conjugate.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

PEGylation_Benefits Molecule Drug/Protein PEGylation Covalent Attachment of PEG Linker Molecule->PEGylation Solubility Increased Solubility PEGylation->Solubility Stability Enhanced Stability PEGylation->Stability HalfLife Prolonged Half-Life PEGylation->HalfLife Immunogenicity Reduced Immunogenicity PEGylation->Immunogenicity

Caption: Benefits of PEGylation on a therapeutic molecule.

ADC_Workflow start Start: ADC Design antibody Select Antibody start->antibody payload Choose Cytotoxic Payload start->payload linker Design PEG Linker (Length, Architecture) start->linker synthesis Synthesize ADC Conjugate antibody->synthesis payload->synthesis linker->synthesis purification Purify ADC synthesis->purification characterization Characterize ADC (DAR, Purity) purification->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Studies (PK, Efficacy) in_vitro->in_vivo optimization Lead Optimization in_vivo->optimization optimization->linker Iterate Design

Caption: Experimental workflow for ADC development with PEG linkers.

PROTAC_MoA POI Target Protein Ternary Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Conclusion

PEG linkers are an indispensable tool in modern drug discovery, offering a robust and versatile strategy to overcome many of the challenges associated with the development of novel therapeutics. By rationally designing and implementing PEGylation strategies, researchers can significantly improve the solubility, stability, and pharmacokinetic properties of a wide range of drug modalities, including ADCs, PROTACs, and nanoparticles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of PEG linkers to advance their research and ultimately bring more effective and safer medicines to patients.

References

The Confluence of Specificity and Stealth: A Technical Guide to Click Chemistry with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link molecules to enhance their therapeutic or diagnostic potential is paramount. This guide provides an in-depth exploration of click chemistry, a powerful ligation tool, in conjunction with Polyethylene Glycol (PEG) linkers, which offer significant advantages in drug development by improving the pharmacokinetic and pharmacodynamic properties of bioconjugates. We will delve into the core principles of the two major types of click chemistry, provide detailed experimental protocols, and present quantitative data to inform the rational design of next-generation bioconjugates.

Core Principles: The "Click" Phenomenon

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological processes.[1] This makes them exceptionally well-suited for modifying complex biomolecules like antibodies.[1] The two most prominent click reactions for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and versatile method that joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted triazole.[2] This reaction is known for its rapid kinetics and high yields but requires a copper(I) catalyst.[2] The copper catalyst, while efficient, can be cytotoxic, which can be a concern for in vivo applications.[3] However, the use of chelating ligands can mitigate this toxicity.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with an azide.[4] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[2] This bioorthogonality makes SPAAC particularly suitable for applications in living systems.[2] However, SPAAC reactions are generally slower than CuAAC reactions.[3]

The Role of PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker in bioconjugation, offers several key advantages:

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic size of the molecule, reducing renal clearance and extending its circulation half-life.[5]

  • Reduced Immunogenicity : The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenicity.

  • Enhanced Solubility and Stability : PEG linkers can improve the solubility and stability of hydrophobic drugs or proteins.[6]

  • Controlled Drug Release : Cleavable PEG linkers can be designed to release a drug under specific physiological conditions.

Quantitative Data Presentation

The choice between CuAAC and SPAAC, as well as the selection of the PEG linker length, depends on the specific application and desired properties of the bioconjugate. The following tables provide a summary of quantitative data to aid in this decision-making process.

Comparative Analysis of CuAAC and SPAAC
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). Rate is less affected by the steric bulk of the azide.[7]Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes and tertiary azides.[7]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[7]Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[7]
Typical Reaction Time Minutes to a few hours.[2]Several hours to overnight.[2]
Typical Yield >90%.[8]>85%.[8]
Key Advantage High reaction rate and yield.[8]Bioorthogonal, no catalyst required.[8]
Key Disadvantage Potential cytotoxicity from copper catalyst.[8]Slower reaction rates compared to CuAAC.[3]
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthClearance Rate (mL/kg/day)In Vitro Cytotoxicity (IC50, ng/mL)In Vivo Antitumor Activity (% TGI)
No PEG~8.51.560%
PEG4~5.52.075%
PEG8~2.52.585%
PEG24~2.53.090%

Data synthesized from multiple sources and represents a general trend. Actual values will vary depending on the specific antibody, drug, and tumor model.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. The following are representative protocols for key procedures.

Synthesis of Azide-PEG-NHS Ester

This protocol describes the synthesis of a heterobifunctional PEG linker with an azide group for click chemistry and an NHS ester for reaction with primary amines.

Materials:

  • α-hydroxyl-ω-carboxyl-PEG (HO-PEG-COOH)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of Carboxyl Group: Dissolve HO-PEG-COOH, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DCM. Stir the reaction mixture at room temperature for 24 hours.

  • Filtration: Remove the dicyclohexylurea (DCU) byproduct by filtration.

  • Azidation: To the filtrate, add a 5-fold molar excess of sodium azide dissolved in a minimal amount of DMF. Stir the reaction at room temperature for 48 hours.

  • Purification: Precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration and wash with cold diethyl ether.

  • Drying: Dry the final product, Azide-PEG-NHS ester, under vacuum.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol outlines the general procedure for labeling an alkyne-modified protein with an azide-functionalized PEG linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG linker

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand

  • DMSO (if using TBTA)

Procedure:

  • Prepare Stock Solutions:

    • Azide-PEG linker (10 mM in DMSO or water)

    • CuSO₄ (50 mM in water)

    • Sodium ascorbate (100 mM in water, freshly prepared)

    • THPTA or TBTA (50 mM in DMSO or water)

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.

    • Add the Azide-PEG linker to a final concentration of 2-5 molar excess over the protein.

    • Prepare a premix of CuSO₄ and the ligand in a 1:5 molar ratio. Add this premix to the reaction mixture to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Peptide

This protocol describes the copper-free conjugation of an azide-modified peptide with a DBCO-functionalized PEG linker.

Materials:

  • Azide-modified peptide in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG linker

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Azide-modified peptide (1 mM in water or buffer)

    • DBCO-PEG linker (10 mM in DMSO)

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration.

    • Add the DBCO-PEG linker to a final concentration of 1.5-3 molar excess over the peptide.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification: Purify the PEGylated peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

Characterization of PEGylated Proteins

4.4.1. HPLC Analysis

Reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the different PEGylated species. A C4 or C8 column is often suitable for protein separations with a mobile phase of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[11]

4.4.2. MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein and confirm the degree of PEGylation.[12] A common matrix for proteins is sinapinic acid.[13]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH Product 1,4-disubstituted Triazole Alkyne->Product Azide R2-N3 Azide->Product Cu(II) CuSO4 Cu(I) Cu(I) Cu(II)->Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Reduction Ligand THPTA / TBTA Ligand->Cu(I) Stabilization Cu(I)->Product Catalysis

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne R1-DBCO/BCN Product Triazole Strained_Alkyne->Product Strain-promoted cycloaddition Azide R2-N3 Azide->Product

SPAAC Reaction Mechanism

PEGylation_Workflow Start Start: Protein/Peptide of Interest Modification Introduce Azide or Alkyne Functional Group Start->Modification Click_Reaction Perform Click Chemistry (CuAAC or SPAAC) Modification->Click_Reaction PEG_Synthesis Synthesize/Obtain Functionalized PEG Linker (e.g., Alkyne-PEG or Azide-PEG) PEG_Synthesis->Click_Reaction Purification Purify PEGylated Product (HPLC, SEC) Click_Reaction->Purification Characterization Characterize Product (MALDI-TOF, SDS-PAGE) Purification->Characterization End Final PEGylated Bioconjugate Characterization->End

Protein PEGylation Workflow

ADC_Structure Antibody Fab Fc Antibody Linker PEG Linker Antibody:fc->Linker Click Conjugation Drug Cytotoxic Drug Linker->Drug

Antibody-Drug Conjugate

Conclusion

The combination of click chemistry and PEG linkers provides a powerful and versatile platform for the development of advanced bioconjugates. The choice between CuAAC and SPAAC depends on the specific requirements of the application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. The length and architecture of the PEG linker can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the final product. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can make informed decisions to design and synthesize novel bioconjugates with enhanced therapeutic and diagnostic potential.

References

theoretical modeling of Propargyl-PEG11-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Modeling of Propargyl-PEG11-Alcohol Conjugates

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in bioconjugation and drug delivery, featuring a terminal alkyne for "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. Understanding its conformational dynamics, solvation properties, and reactivity at an atomic level is crucial for optimizing its application. This guide details the theoretical modeling approaches required to simulate this compound, providing a framework for in-silico investigation. We cover methodologies for modeling the flexible PEG chain and the reactive propargyl group, proposing a multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) approach for a comprehensive analysis. This document includes summaries of relevant quantitative data, detailed computational protocols, and workflow visualizations to aid researchers in applying these methods.

Introduction to this compound and Modeling

The this compound conjugate combines three key functional components: a propargyl group (HC≡C−CH₂−), which serves as a reactive handle for covalent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry); a PEG11 linker , an 11-unit ethylene (B1197577) glycol oligomer that imparts hydrophilicity and can influence the conjugate's pharmacokinetic properties; and a terminal alcohol group (-OH), which can be used for further functionalization.[1]

Theoretical modeling provides insights that are often difficult to obtain through experimental techniques alone.[2] For PEGylated molecules, computational approaches like molecular dynamics (MD) can reveal dominant conformations, solvent interactions, and the effect of the PEG chain on a conjugated molecule's stability and hydrodynamic volume.[3][4] For the reactive propargyl terminus, quantum chemical calculations are essential for understanding its electronic structure and reaction mechanisms.[5][6]

G cluster_propargyl Propargyl Group cluster_peg PEG Spacer cluster_alcohol Terminal Group p HC≡C-CH₂- peg -(OCH₂CH₂)₁₁- p->peg a -OH peg->a G cluster_QM Quantum Mechanics (QM) Region Propargyl Propargyl Group (HC≡C-CH₂-) PEG PEG11 Chain Propargyl->PEG Covalent Link (QM/MM Boundary) Alcohol Terminal Alcohol PEG->Alcohol Solvent Solvent (Water) Ions Ions (Na+, Cl-)

References

Propargyl-PEG11-alcohol: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG11-alcohol is a bifunctional molecule increasingly utilized in the field of drug development, particularly as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). Its architecture, featuring a terminal alkyne group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile platform for conjugating different molecular entities. Understanding the solubility and stability of this linker is paramount for its effective handling, formulation, and the overall success of the therapeutic agents it helps create. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound and related compounds, details relevant experimental protocols, and presents visual workflows to aid in its practical application.

Solubility Profile

The solubility of this compound is dictated by the physicochemical properties of its constituent parts: the polar alcohol, the hydrophilic PEG chain, and the somewhat non-polar propargyl group. While specific quantitative solubility data for this compound is not extensively published, a strong qualitative understanding can be derived from the known properties of its components and general data for PEGylated molecules.

Qualitative Solubility:

Polyethylene glycol (PEG) moieties are well-known for their solubility in a wide range of solvents, including water and many organic solvents.[1][2][] The propargyl alcohol component is also miscible with water and most polar organic solvents. This combination suggests that this compound exhibits broad solubility.

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers HighThe hydrophilic nature of the 11-unit PEG chain and the terminal alcohol group are expected to impart excellent water solubility.[1]
Polar Protic Solvents (e.g., Ethanol, Methanol)HighThe alcohol functional group and the ether linkages of the PEG chain will readily form hydrogen bonds with protic solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighThe polarity of these solvents is well-suited to solvate the PEG chain. Supplier data confirms stability in DMSO, implying good solubility.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)HighPEGs are generally soluble in these solvents.
Non-polar Aromatic Solvents (e.g., Toluene)Moderate to LowSolubility of PEGs in such solvents can be limited and may require heating to improve.
Non-polar Aliphatic Solvents (e.g., Hexane, Ether)LowThe significant polarity of the molecule is unlikely to be well-solvated by non-polar aliphatic solvents.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in biological systems. The primary points of potential degradation are the propargyl group, the PEG linker, and the terminal alcohol.

Storage and Handling:

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendationRationale
Long-Term Storage (Solid) -20°C, protected from light and moisture.To minimize potential degradation from thermal energy, light, and hydrolysis.
Short-Term Storage (Solid) 0-4°C, protected from light and moisture.Suitable for brief periods.
Shipping Ambient temperature for a few weeks.The compound is generally stable enough for standard shipping durations.
Stock Solutions (in DMSO) 4°C for up to 2 weeks; -80°C for up to 6 months.Provides a convenient way to handle the compound for routine experiments.

Chemical Stability:

The chemical environment can significantly impact the stability of this compound.

ConditionStability ConcernRationale
Strong Bases Potential for hazardous decomposition.The combination of a propargyl group with strong bases can lead to exothermic reactions.[4][5]
Extreme pH Potential for hydrolysis of the ether linkages in the PEG chain, although generally stable.PEG chains are relatively stable, but prolonged exposure to very strong acidic or basic conditions should be avoided.
Oxidizing Agents Potential for oxidation of the alcohol or the propargyl group.The terminal alcohol can be oxidized to an aldehyde or carboxylic acid. The triple bond of the propargyl group can also be susceptible to oxidation.
Metabolic Conditions The PEG linker can be a site of metabolic degradation.[]In a biological context, enzymatic processes can lead to the cleavage of the PEG chain, affecting the in vivo stability of the final conjugate.[7][8]

Experimental Protocols

Detailed experimental protocols are essential for researchers to determine the precise solubility and stability of this compound in their specific applications.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the aqueous solubility of an organic compound.[9][10][11]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Equilibrate the mixture by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mmol/L based on the quantified concentration and the dilution factor.

Protocol 2: Stability Assessment in Solution

This protocol describes a general method for evaluating the stability of this compound under various conditions.[13][14]

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the desired solvent or buffer system (e.g., aqueous buffers at different pH values, cell culture media).

  • Stress Conditions:

    • pH Stability: Incubate the solutions at different pH values (e.g., pH 4, 7, 9) at a constant temperature.

    • Thermal Stability: Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C, and a higher temperature for forced degradation).

    • Photostability: Expose the solutions to a controlled light source.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quantification:

    • Analyze the samples using a stability-indicating HPLC method that can separate the intact this compound from any potential degradation products.

    • Quantify the remaining percentage of the parent compound at each time point.

  • Degradant Identification (Optional):

    • If significant degradation is observed, use LC-MS to identify the major degradation products.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC This compound (as part of PROTAC) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC binds POI_PROTAC_E3->POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, where the linker facilitates the formation of a ternary complex.

Solubility_Workflow start Start: Determine Solubility prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at constant temp) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (HPLC or NMR) separate->analyze calculate Calculate Solubility (mg/mL or mmol/L) analyze->calculate end End: Solubility Value calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Stability_Workflow start Start: Assess Stability prep Prepare Solution at Known Concentration start->prep stress Apply Stress Conditions (pH, Temp, Light) prep->stress sample Withdraw Aliquots at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze quantify Quantify Remaining Parent Compound analyze->quantify end End: Stability Profile quantify->end

References

Methodological & Application

Propargyl-PEG11-alcohol: A Detailed Protocol for Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG11-alcohol is a hydrophilic, flexible linker molecule widely employed in the field of bioconjugation and drug development.[1][2][3][4] Its structure incorporates a terminal alkyne group, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5][6] This reaction facilitates the rapid and efficient formation of a stable triazole linkage with azide-modified molecules.[5][6]

The polyethylene (B3416737) glycol (PEG) spacer, consisting of 11 ethylene (B1197577) glycol units, imparts increased water solubility and can enhance the pharmacokinetic properties of the resulting conjugates. This makes this compound a valuable tool in the development of advanced therapeutics, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic payloads to monoclonal antibodies, leveraging the antibody's specificity to target cancer cells.[7]

  • PROteolysis TArgeting Chimeras (PROTACs): As a PEG-based PROTAC linker, it connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][7]

  • Biomolecule Labeling: The alkyne group serves as a handle for attaching probes like fluorescent dyes or biotin (B1667282) to biomolecules for detection and analysis.[8]

The versatility and biocompatibility of click chemistry, coupled with the favorable properties of the PEG linker, make this compound a powerful reagent for creating complex and functional biomolecular constructs.[6][8]

Chemical Reaction and Workflow

The following diagrams illustrate the chemical principle of the CuAAC reaction involving this compound and a general experimental workflow for its application.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

G prep Reagent Preparation reaction Click Reaction Setup prep->reaction Add reactants & catalyst incubation Incubation reaction->incubation Incubate at RT purification Purification incubation->purification e.g., SEC, HPLC analysis Analysis purification->analysis e.g., LC-MS, SDS-PAGE

Caption: General experimental workflow for this compound click chemistry.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the conjugation of this compound to an azide-containing molecule. Optimization may be required depending on the specific reactants.

Materials
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Purification system (e.g., Size-Exclusion Chromatography, HPLC)

Reagent Preparation

Prepare fresh stock solutions for the catalyst system.

ReagentStock ConcentrationSolvent
This compound10 mMDMSO or water
Azide-containing molecule10 mMDMSO or appropriate buffer
Copper(II) sulfate (CuSO₄)20 mMDeionized water
THPTA or TBTA Ligand100 mMDeionized water or DMSO
Sodium Ascorbate100 mMDeionized water

Note: Sodium ascorbate solution is prone to oxidation and should be prepared fresh before each experiment.

Step-by-Step Reaction Procedure
  • Prepare the Reaction Mixture: In a microcentrifuge tube, add the this compound and the azide-containing molecule. A molar excess of one reactant may be used to drive the reaction to completion. For example, a 1.2 to 2-fold molar excess of the this compound can be used.

  • Add the Ligand: Add the THPTA or TBTA ligand solution to the reaction mixture. The ligand stabilizes the Cu(I) oxidation state. A common molar ratio of ligand to copper is 5:1.[7]

  • Add the Copper Catalyst: Add the CuSO₄ solution to the mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[7] The reaction can be protected from light.[9]

  • Quench the Reaction (Optional): The reaction can be stopped by adding a copper-chelating agent like EDTA.

Example Reaction Setup

The following table provides an example of reagent volumes for a final reaction volume of 200 µL.

ReagentStock ConcentrationVolume to AddFinal Concentration / AmountMolar Ratio
Azide-Molecule10 mM10 µL0.5 mM1
This compound10 mM12 µL0.6 mM1.2
THPTA100 mM2.5 µL1.25 mM5
CuSO₄20 mM2.5 µL0.25 mM1
Sodium Ascorbate100 mM5 µL2.5 mM10
PBS, pH 7.4-168 µL--
Total Volume 200 µL
Purification of the PEGylated Conjugate

The purification method will depend on the properties of the final conjugate. Due to the increase in hydrodynamic radius provided by the PEG linker, size-based separation methods are often effective.[]

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller, unreacted starting materials and catalyst components.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, especially for smaller molecule conjugates.

  • Dialysis: Useful for removing small molecule impurities from larger bioconjugates like proteins.[11]

  • Ion-Exchange Chromatography (IEX): Can be used if the charge of the molecule is significantly altered upon conjugation.[][11]

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Reaction Yield Inactive catalyst due to oxidation of Cu(I).Prepare sodium ascorbate solution fresh. Degas solvents to remove oxygen. Ensure an adequate excess of sodium ascorbate.
Suboptimal reactant concentrations or ratios.Titrate the concentration of one reactant while keeping the other constant to find the optimal ratio.
Inhibition of the catalyst by components in the buffer.Perform a buffer exchange or use a different buffer system.
Non-specific Labeling High concentration of copper catalyst.Reduce the concentration of CuSO₄ and the reducing agent.
Presence of impurities in the reactants.Purify starting materials before the reaction.
Difficulty in Purification Similar properties of product and starting material.Optimize the purification method. A combination of techniques (e.g., IEX followed by SEC) may be necessary.
Copper contamination in the final product.Wash with a copper-chelating solution (e.g., EDTA) during purification.

References

Application Notes and Protocols for Bioconjugation of Propargyl-PEG11-alcohol to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells, minimizing off-target toxicity. The linker connecting the antibody to the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

Propargyl-PEG11-alcohol is a heterobifunctional linker containing a terminal alkyne group and a primary alcohol. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and prolong circulation half-life. The terminal alkyne group provides a versatile handle for the attachment of azide-modified payloads via "click chemistry," a highly efficient and bioorthogonal reaction.

This document provides a detailed protocol for the bioconjugation of this compound to antibodies. The process involves a two-step strategy:

  • Activation of this compound: The terminal hydroxyl group of the linker is chemically activated to create a reactive intermediate that can readily couple with the antibody.

  • Conjugation to Antibody: The activated linker is then conjugated to the surface-exposed lysine (B10760008) residues of the antibody.

Materials and Reagents

  • This compound

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification resin (e.g., Size-Exclusion Chromatography (SEC) resin)

  • Dialysis cassettes (e.g., 10K MWCO)

Experimental Protocols

Part 1: Activation of this compound to Propargyl-PEG11-NHS Carbonate

This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to form a reactive N-Hydroxysuccinimide (NHS) carbonate.[1][2][3][4]

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add N,N'-Disuccinimidyl carbonate (DSC) in a 1.5-fold molar excess over the this compound.

  • Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine (e.g., 2-fold molar excess over the linker).

  • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring, protected from moisture.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The resulting Propargyl-PEG11-NHS carbonate solution can be used directly in the next step or stored under anhydrous conditions at -20°C for a limited time.

Part 2: Conjugation of Activated Propargyl-PEG11-Linker to Antibody

This protocol details the conjugation of the activated Propargyl-PEG11-NHS carbonate to the primary amine groups of lysine residues on the antibody.[5][6][7]

Procedure:

  • Prepare the antibody in an amine-free buffer, such as PBS, at a concentration of 5-10 mg/mL. Ensure the pH of the buffer is between 7.5 and 8.5 for optimal NHS ester reactivity.

  • Slowly add a 10- to 20-fold molar excess of the activated Propargyl-PEG11-NHS carbonate solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle end-over-end mixing.

  • Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Part 3: Purification of the Propargyl-PEG11-Antibody Conjugate

Purification is essential to remove unreacted linker and other reaction byproducts. Size-exclusion chromatography (SEC) is a commonly used method.

Procedure:

  • Equilibrate an SEC column (e.g., Sephadex G-25 or equivalent) with PBS, pH 7.4.

  • Load the quenched reaction mixture onto the column.

  • Elute the conjugate with PBS, pH 7.4, and collect fractions.

  • Monitor the elution profile by measuring the absorbance at 280 nm. The antibody conjugate will elute in the initial fractions, while the smaller, unreacted linker molecules will elute later.

  • Pool the fractions containing the purified conjugate.

  • Alternatively, the conjugate can be purified by dialysis against PBS, pH 7.4, using a 10K MWCO dialysis cassette to remove small molecule impurities.

Characterization of the Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR), in this case, the Linker-to-Antibody Ratio, is a critical quality attribute. While a drug is not yet attached, the number of propargyl-PEG linkers per antibody can be estimated. After conjugation of an azide-containing payload, the final DAR can be determined using methods like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).[8][9]

Table 1: Comparison of Methods for DAR Determination

Analytical MethodInformation ProvidedResolutionThroughput
Hydrophobic Interaction Chromatography (HIC) Average DAR and distribution of drug-loaded species.High for different DAR species.Medium
Reversed-Phase HPLC (RP-HPLC) Average DAR and distribution of drug-loaded light and heavy chains.High for light and heavy chains.Medium
Liquid Chromatography-Mass Spectrometry (LC-MS) Average DAR, distribution of species, and mass confirmation.Very HighLow to Medium
UV-Vis Spectroscopy Average DAR only.LowHigh

Quantitative Data Summary

The following table provides representative data for a typical antibody-PEG conjugation. Actual results may vary depending on the specific antibody and reaction conditions.

Table 2: Representative Quantitative Data for Antibody-PEG Conjugation

ParameterTypical ValueMethod of Determination
Antibody Recovery > 90%UV-Vis at 280 nm
Average Linker-to-Antibody Ratio 2 - 6HIC or MS
Purity (monomer content) > 95%Size-Exclusion Chromatography (SEC)
Endotoxin Levels < 0.1 EU/mgLAL Assay

Diagrams

experimental_workflow Experimental Workflow for Propargyl-PEG11-Antibody Conjugation cluster_activation Part 1: Linker Activation cluster_conjugation Part 2: Antibody Conjugation cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization A1 This compound A2 Add DSC and TEA in Anhydrous Solvent A1->A2 A3 React at Room Temperature A2->A3 A4 Activated Propargyl-PEG11-NHS Carbonate A3->A4 C2 Add Activated Linker A4->C2 C1 Antibody in Amine-Free Buffer (pH 7.5-8.5) C1->C2 C3 Incubate at RT or 4°C C2->C3 C4 Quench Reaction C3->C4 P1 Size-Exclusion Chromatography (SEC) C4->P1 P2 Collect Fractions P1->P2 P3 Pool Purified Conjugate P2->P3 CH1 Determine Linker-to-Antibody Ratio (HIC/MS) P3->CH1 CH2 Assess Purity (SEC) P3->CH2 CH3 Measure Concentration (UV-Vis) P3->CH3

Caption: Workflow for Propargyl-PEG11-Antibody Conjugation.

logical_relationship Logical Relationship of Components Antibody Antibody (Targeting Moiety) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Lysine Conjugation Linker Propargyl-PEG11 (Hydrophilic Spacer & Alkyne Handle) Linker->ADC Payload Azide-Payload (Therapeutic Agent) Payload->Linker Click Chemistry (CuAAC)

Caption: Relationship of ADC components.

References

Application Notes and Protocols for Propargyl-PEG11-alcohol in Cellular Assays for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that is essential for protein degradation.[4]

Propargyl-PEG11-alcohol is a versatile polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC synthesis.[5][6] Its structure incorporates a terminal alkyne group, a hydrophilic 11-unit PEG chain, and a terminal alcohol. This combination of features provides several advantages in the development of PROTACs:

  • Facilitates "Click Chemistry": The propargyl group's terminal alkyne enables highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach simplifies the modular synthesis of PROTAC libraries.[7]

  • Enhances Solubility and Permeability: The hydrophilic PEG chain can improve the solubility and cell permeability of the PROTAC molecule, which is often a challenge due to the typically high molecular weight of these compounds.[4]

  • Provides Optimal Length and Flexibility: The 11-unit PEG chain offers a significant length and flexibility, which can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

These application notes provide detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent cellular assays to evaluate its protein degradation activity.

Mechanism of Action

The underlying principle of a PROTAC synthesized with this compound is to induce the selective degradation of a target protein. The PROTAC acts as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables provide illustrative examples of quantitative data that could be obtained from Western blot analysis of a target protein (e.g., Bromodomain-containing protein 4, BRD4) degradation following treatment with a hypothetical PROTAC synthesized using a this compound linker in a relevant cell line.

Table 1: Dose-Response of BRD4 Degradation by a Hypothetical PROTAC

PROTAC Concentration (nM)% BRD4 Degradation (Dmax)
125
1060
5085
10095
50098
100097

Table 2: Time-Course of BRD4 Degradation by a Hypothetical PROTAC at 100 nM

Time (hours)% BRD4 Degradation
00
245
470
890
1696
2495

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC. It involves an initial amide coupling of an E3 ligase ligand (with a carboxylic acid) to this compound, followed by a CuAAC "click" reaction to attach the second, azide-modified POI-binding ligand.

Materials:

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

  • This compound

  • POI-binding ligand with an azide (B81097) functional group

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (B1210297)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG11-propargyl intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the E3 ligase ligand-PEG11-propargyl intermediate (1.0 eq) and the azide-modified POI-binding ligand (1.1 eq) in a mixture of DCM and water (e.g., 4:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water. If using THPTA, pre-mix the CuSO4 with THPTA (0.1 eq) before adding the sodium ascorbate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with -COOH) Amide_Coupling Amide Coupling (HATU, DIPEA) E3_Ligand->Amide_Coupling PEG_Linker This compound PEG_Linker->Amide_Coupling Intermediate E3 Ligand-PEG11-propargyl Intermediate Amide_Coupling->Intermediate Click_Chemistry Click Chemistry (CuSO4, NaAsc) Intermediate->Click_Chemistry POI_Ligand POI Ligand (with -N3) POI_Ligand->Click_Chemistry PROTAC Final PROTAC Click_Chemistry->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis BRD4_Signaling_Pathway BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene promotes transcription Degradation BRD4 Degradation cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein expression Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation drives Apoptosis Apoptosis cMYC_Protein->Apoptosis inhibits PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 induces degradation Degradation->cMYC_Gene downregulates

References

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG11-alcohol and a Thalidomide-based E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing a Propargyl-PEG11-alcohol linker and a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase. PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The modular design of PROTACs, which includes a target protein ligand (warhead), an E3 ligase ligand, and a connecting linker, enables methodical optimization of their pharmacological properties.[2][3]

Polyethylene glycol (PEG) linkers are frequently integrated into PROTAC design to improve solubility, cell permeability, and to afford control over the spatial arrangement of the two ligands, which is critical for the formation of a stable and effective ternary complex.[2][4][5][6][7] The synthesis strategy outlined here employs a convergent approach, leveraging the efficiency and specificity of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" for the final ligation step.[2][8][][10] This method offers high yields and excellent functional group tolerance under mild reaction conditions.[8][]

PROTAC Mechanism of Action

PROTACs function by recruiting an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the polyubiquitination of the POI.[1][3][11] This polyubiquitin (B1169507) tag marks the protein for recognition and subsequent degradation by the 26S proteasome.[1][11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds to Warhead E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligand Ternary POI-PROTAC-E3 Ternary Complex POI_Ub Polyubiquitinated POI Ternary->POI_Ub Polyubiquitination E2 E2-Ubiquitin Conjugate E2->Ternary Recruitment Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Fragments Peptide Fragments Proteasome->Fragments Degrades into Peptide Fragments

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Strategy Overview

The synthesis is divided into two main stages:

  • Synthesis of the E3 Ligase-Linker Intermediate: This involves the coupling of 4-hydroxythalidomide (the E3 ligase ligand) with this compound to introduce the alkyne-functionalized PEG linker.

  • Final PROTAC Assembly via Click Chemistry: The alkyne-containing intermediate is then conjugated to an azide-functionalized warhead (ligand for the protein of interest) using a CuAAC reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps E3_ligand 4-Hydroxythalidomide (E3 Ligand) Step1 Step 1: Williamson Ether Synthesis (or similar coupling) E3_ligand->Step1 Linker This compound (Linker) Linker->Step1 Warhead Azide-Functionalized Warhead (POI Ligand) Step2 Step 2: CuAAC Click Chemistry Warhead->Step2 Intermediate Thalidomide-PEG11-Alkyne Intermediate Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Caption: Convergent synthesis workflow for PROTAC assembly.

Experimental Protocols

Protocol 1: Synthesis of Thalidomide-O-PEG11-propargyl Ether Intermediate

This protocol details the coupling of 4-hydroxythalidomide with an activated this compound linker. A common method is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group on thalidomide (B1683933) followed by reaction with a tosylated or mesylated form of the PEG linker.

Step 1A: Activation of this compound (Tosylation)

Reagents and MaterialsMolecular Weight ( g/mol )QuantityMolar Equivalents
This compound540.65541 mg1.0
Anhydrous Dichloromethane (DCM)-10 mL-
Triethylamine (B128534) (TEA)101.190.21 mL1.5
p-Toluenesulfonyl chloride (TsCl)190.65191 mg1.0
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude tosylated linker. The product is often used in the next step without further purification.

Step 1B: Coupling of Tosylated Linker with 4-Hydroxythalidomide

Reagents and MaterialsMolecular Weight ( g/mol )QuantityMolar Equivalents
4-Hydroxythalidomide274.23274 mg1.0
Propargyl-PEG11-OTs (from Step 1A)~695.8~696 mg1.0
Anhydrous Dimethylformamide (DMF)-10 mL-
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.0
Ethyl Acetate-As needed-
5% LiCl solution-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Dissolve 4-hydroxythalidomide and the crude Propargyl-PEG11-OTs in anhydrous DMF under a nitrogen atmosphere.

  • Add cesium carbonate to the mixture.

  • Heat the reaction to 60-70 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 5% LiCl solution (to remove DMF) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Thalidomide-O-PEG11-propargyl ether intermediate.

Protocol 2: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the final ligation of the alkyne-functionalized intermediate with an azide-functionalized warhead.

Reagents and MaterialsMolecular Weight ( g/mol )QuantityMolar Equivalents
Thalidomide-O-PEG11-propargyl ether~797.8100 mg1.0
Azide-functionalized WarheadVariesVaries1.0
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.683.1 mg0.1
Sodium ascorbate (B8700270)198.115.0 mg0.2
Solvent (e.g., t-BuOH/H₂O 1:1 or DMF)-5 mL-

Procedure:

  • Dissolve the Thalidomide-O-PEG11-propargyl ether intermediate and the azide-functionalized warhead in the chosen solvent system in a reaction vial.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change to yellow/orange is often observed.

  • Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete within this timeframe.

  • Monitor the reaction progress by LC-MS to confirm the formation of the triazole product.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the copper catalyst and other water-soluble reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product using flash column chromatography or preparative HPLC to achieve high purity.

Characterization and Data

The synthesized intermediates and the final PROTAC should be characterized to confirm their identity and purity.

Analytical TechniqueExpected Outcome
LC-MS Confirmation of the correct mass-to-charge ratio (m/z) for the intermediate and final product. Purity assessment by peak area integration.
¹H and ¹³C NMR Structural confirmation by analyzing chemical shifts, integration, and coupling constants. Appearance of characteristic peaks for the triazole ring (~7.5-8.5 ppm in ¹H NMR) in the final product.
HPLC Determination of purity of the final compound, typically >95% for biological assays.

Disclaimer: These protocols provide a general framework. The optimal reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for specific warhead ligands and linker variations. All chemical syntheses should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with Propargyl-PEG11-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[]

This document provides detailed application notes and protocols for the development of ADCs using Propargyl-PEG11-alcohol, a discrete PEG linker with eleven ethylene (B1197577) glycol units, a terminal propargyl group for "click" chemistry conjugation, and a terminal alcohol for payload attachment. The use of a discrete PEG linker ensures the synthesis of homogeneous ADCs with a precise molecular weight, which is advantageous for analytical characterization and reproducibility.[2]

The protocols outlined herein describe a three-stage process:

  • Synthesis of the Drug-Linker Conjugate: Activation of the this compound and its conjugation to a cytotoxic payload.

  • Antibody Modification: Introduction of an azide (B81097) group onto the antibody for subsequent click chemistry.

  • Final ADC Conjugation and Characterization: Covalent attachment of the drug-linker to the modified antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent characterization of the resulting ADC.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)Half-life (t½) (days)
No PEG~15Not Specified
PEG8~5Approaching that of the parent antibody
PEG12~5Approaching that of the parent antibody

Data adapted from Burke et al., 2017. A plateau in the reduction of clearance is observed around PEG8, with longer linkers showing minimal further decrease.[3]

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs with Varying PEG Linker Lengths

LinkerCell LineIC50 (nM)
Pendant PEG4 (DAR8)HER2+Nanomolar range
Pendant PEG8 (DAR8)HER2+Nanomolar range
Pendant PEG12 (DAR8)HER2+Nanomolar range

Data from a study on pendant PEG linkers suggests that for certain constructs, in vitro cytotoxicity in the nanomolar range is maintained across different PEG lengths.[4] It is important to note that other studies have shown a decrease in in vitro potency with very long PEG chains (e.g., 4kDa and 10kDa).[5]

Table 3: Drug-to-Antibody Ratio (DAR) for ADCs with Different PEG Architectures

Linker ArchitectureAchievable DAR
Linear PEGTypically 2-4
Pendant PEG (e.g., P-(PEG12)2)Up to 8

The architecture of the PEG linker can influence the achievable Drug-to-Antibody Ratio (DAR). Branched or pendant PEG linkers can help to mitigate the hydrophobicity of the payload, allowing for higher DARs.[3][6]

Mandatory Visualizations

G cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Modification cluster_2 Stage 3: Final ADC Conjugation Propargyl-PEG11-OH Propargyl-PEG11-OH Activated Linker Activated Linker Propargyl-PEG11-OH->Activated Linker Activation (e.g., Tresyl Chloride) Drug-Linker Conjugate Drug-Linker Conjugate Activated Linker->Drug-Linker Conjugate Conjugation Cytotoxic Payload Cytotoxic Payload Cytotoxic Payload->Drug-Linker Conjugate Final ADC Final ADC Drug-Linker Conjugate->Final ADC CuAAC Click Chemistry Antibody Antibody Azide-Modified Antibody Azide-Modified Antibody Antibody->Azide-Modified Antibody Azide Introduction Azide-Modified Antibody->Final ADC Purification Purification Final ADC->Purification SEC Characterization Characterization Purification->Characterization HIC, MS, etc.

Caption: Experimental workflow for ADC development.

G ADC ADC HER2 Receptor HER2 Receptor ADC->HER2 Receptor Binding Internalization Internalization HER2 Receptor->Internalization PI3K/Akt Pathway PI3K/Akt Pathway HER2 Receptor->PI3K/Akt Pathway RAS/MEK/MAPK Pathway RAS/MEK/MAPK Pathway HER2 Receptor->RAS/MEK/MAPK Pathway Lysosome Lysosome Internalization->Lysosome Payload Release Payload Release Lysosome->Payload Release Linker Cleavage Cell Death Cell Death Payload Release->Cell Death Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival RAS/MEK/MAPK Pathway->Proliferation & Survival

Caption: HER2 signaling pathway and ADC mechanism.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the activation of the terminal hydroxyl group of this compound and subsequent conjugation to a payload containing a suitable functional group (e.g., an amine).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cytotoxic payload with a primary amine

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

Part A: Activation of this compound [7]

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath to 0°C.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl group) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of Propargyl-PEG11-tresylate.

  • Upon completion, precipitate the product by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Part B: Conjugation to the Cytotoxic Payload

  • Dissolve the Propargyl-PEG11-tresylate and the amine-containing cytotoxic payload (1.2 equivalents) in anhydrous DMF.

  • Add TEA (2-3 equivalents) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker conjugate.

Protocol 2: Antibody Modification (Azide Introduction)

This protocol describes the introduction of azide functionalities onto the antibody, which will serve as the handle for the click chemistry reaction. This can be achieved through various methods, including the modification of lysine (B10760008) residues or through site-specific engineering. Here, we describe a common method using an NHS-azide reagent.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Azido-PEG4-NHS ester (or similar NHS-azide reagent)

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of the Azido-PEG4-NHS ester in anhydrous DMSO.

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

  • Slowly add a 5-10 molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted NHS-azide reagent by SEC using a column equilibrated with PBS, pH 7.4.

  • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the azide-modified antibody.

  • Determine the protein concentration and the degree of azide incorporation.

Protocol 3: Final ADC Conjugation via CuAAC Click Chemistry

This protocol details the copper-catalyzed click chemistry reaction to conjugate the alkyne-functionalized drug-linker to the azide-modified antibody.[8][9][10][11]

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • Alkyne-functionalized drug-linker conjugate

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • SEC column for ADC purification

Procedure:

  • In a reaction tube, combine the azide-modified antibody with the alkyne-functionalized drug-linker (typically a 4 to 10-fold molar excess of the drug-linker over the antibody).

  • Prepare the catalyst premix: In a separate tube, combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.[10]

  • Add the catalyst premix to the antibody/drug-linker mixture. The final concentration of copper is typically in the range of 50-250 µM.[11]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[11]

  • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the resulting ADC using an SEC column to remove unreacted drug-linker and other reagents.

  • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination

The average DAR can be determined by several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

  • UV-Vis Spectroscopy: This method is based on the distinct absorbance maxima of the antibody (at 280 nm) and the payload. By measuring the absorbance of the ADC at both wavelengths and using the respective extinction coefficients, the concentrations of the antibody and the payload can be determined, and the average DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker molecules. The increasing hydrophobicity with higher DAR leads to longer retention times. The average DAR can be calculated from the weighted average of the peak areas of the different drug-loaded species.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different ADC species. The number of conjugated drug-linkers can be calculated from the mass difference between the ADC species and the unconjugated antibody.

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

  • Seed target cells (e.g., HER2-positive cell line for a Trastuzumab-based ADC) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

  • Add the diluted compounds to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Plot cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[3]

References

Surface Functionalization of Nanoparticles with Propargyl-PEG11-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. The choice of surface ligand profoundly influences the nanoparticle's stability, biocompatibility, and interactions with biological systems. Propargyl-PEG11-alcohol is a hetero-bifunctional polyethylene (B3416737) glycol (PEG) linker that offers a versatile platform for nanoparticle surface modification.

This molecule features a terminal propargyl group, which is readily available for "click chemistry" reactions, and a terminal hydroxyl group (alcohol) that can be used for attachment to various nanoparticle surfaces. The 11-unit PEG chain provides a hydrophilic spacer that can enhance the colloidal stability of nanoparticles in biological media, reduce non-specific protein adsorption (opsonization), and prolong circulation times in vivo. This "stealth" property is highly desirable for systemic drug delivery applications, as it can lead to improved pharmacokinetic profiles and enhanced accumulation at target sites through the enhanced permeability and retention (EPR) effect.

These application notes provide a comprehensive overview of the methodologies for the surface functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with this compound, along with protocols for subsequent "click" chemistry conjugation and characterization techniques.

Applications

The functionalization of nanoparticles with this compound opens up a multitude of possibilities in nanomedicine and materials science:

  • Targeted Drug Delivery: The propargyl group serves as a versatile handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) via click chemistry. This enables the development of nanoparticles that can specifically bind to and deliver therapeutic payloads to diseased cells or tissues, enhancing efficacy and reducing off-target toxicity.

  • Bioimaging: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be conjugated to the propargyl terminus. This allows for the non-invasive tracking of nanoparticles in vitro and in vivo.

  • "Smart" Nanomaterials: The versatility of click chemistry allows for the attachment of environmentally sensitive molecules, enabling the creation of nanoparticles that respond to specific stimuli (e.g., pH, enzymes) for controlled drug release.

  • Bioconjugation: The propargyl group can be used to immobilize a wide range of biomolecules, including proteins, DNA, and carbohydrates, onto the nanoparticle surface for various biotechnological applications.[1]

Experimental Protocols

The following protocols provide a generalized framework for the surface functionalization of gold and iron oxide nanoparticles with this compound. Optimization of reaction conditions may be necessary depending on the specific nanoparticle characteristics and desired degree of functionalization.

Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are readily functionalized via gold-thiol chemistry. This protocol first involves the modification of the hydroxyl terminus of this compound to a thiol group.

Materials:

  • This compound

  • 3-Mercaptopropionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • Ethanol (B145695)

  • Deionized (DI) water

Procedure:

  • Thiolation of this compound:

    • Dissolve this compound and 3-mercaptopropionic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the thiolated Propargyl-PEG11 (Propargyl-PEG11-SH).

    • Purify the product by column chromatography if necessary.

  • Conjugation to AuNPs:

    • Add the purified Propargyl-PEG11-SH to the citrate-stabilized AuNP solution.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature.[2]

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.

    • Repeat the washing step three times to remove any unbound ligand.[2]

    • Store the functionalized AuNPs at 4°C.

Functionalization of Iron Oxide Nanoparticles (IONPs)

The surface of iron oxide nanoparticles is commonly functionalized using silane (B1218182) chemistry. This protocol involves first modifying the IONP surface with an amine-terminated silane, followed by coupling of the this compound.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene (B28343)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Amine Functionalization of IONPs:

    • Disperse the IONPs in anhydrous toluene.

    • Add APTES to the nanoparticle dispersion.

    • Reflux the mixture for 12 hours under an inert atmosphere.[2]

    • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

    • Wash the amine-functionalized IONPs with toluene and then ethanol three times.

    • Dry the nanoparticles under vacuum.

  • Activation of this compound:

    • Dissolve this compound and DSC in anhydrous DMF.

    • Add TEA to the solution and stir at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl (NHS) carbonate ester.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add the activated this compound solution to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.[2]

    • Collect the functionalized IONPs with a magnet.

    • Wash the nanoparticles with DMF and then DI water three times.

    • Resuspend the final product in DI water or a suitable buffer.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the conjugation of an azide-containing molecule (e.g., azide-modified biotin, azide-modified fluorophore) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (in a suitable buffer, e.g., PBS)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand.

Procedure:

  • Prepare Stock Solutions:

    • Propargyl-functionalized nanoparticles at a known concentration.

    • Azide-containing molecule in a compatible solvent (e.g., DMSO, water).

    • CuSO4 solution (e.g., 20 mM in water).

    • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared).

    • THPTA or TBTA ligand solution (e.g., 100 mM in water or DMSO/tBuOH).

  • Click Reaction:

    • In a microcentrifuge tube, add the propargyl-functionalized nanoparticles.

    • Add the azide-containing molecule (typically in a 10-50 fold molar excess to the estimated number of propargyl groups).

    • Add the copper(I)-stabilizing ligand.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the "clicked" nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove excess reagents. For IONPs, a magnetic separator can be used.

Characterization and Data Presentation

The successful functionalization of nanoparticles should be confirmed using a variety of characterization techniques. The expected outcomes are summarized in the tables below.

Physicochemical Characterization

Table 1: Expected Physicochemical Changes Upon Functionalization of Gold Nanoparticles (AuNPs)

Characterization TechniqueUnfunctionalized AuNPs (Citrate-Stabilized)Propargyl-PEG11-Functionalized AuNPs
UV-Vis Spectroscopy Sharp surface plasmon resonance (SPR) peak (~520 nm for ~20 nm spheres)Slight red-shift in the SPR peak (e.g., 2-5 nm)[3]
Dynamic Light Scattering (DLS) Smaller hydrodynamic diameterIncrease in hydrodynamic diameter due to the PEG layer
Zeta Potential Highly negative (due to citrate)Less negative or near-neutral
Transmission Electron Microscopy (TEM) Shows core size and morphologyCore size and morphology should remain unchanged

Table 2: Expected Physicochemical Changes Upon Functionalization of Iron Oxide Nanoparticles (IONPs)

Characterization TechniqueUnfunctionalized IONPsPropargyl-PEG11-Functionalized IONPs
Fourier-Transform Infrared (FTIR) Spectroscopy Shows Fe-O stretching bandsAppearance of characteristic PEG peaks (e.g., C-O-C stretching at ~1100 cm⁻¹) and alkyne peaks (~2100 cm⁻¹, ~3300 cm⁻¹)[4][5]
Dynamic Light Scattering (DLS) Prone to aggregation in bufferIncreased hydrodynamic diameter and improved colloidal stability[6]
Zeta Potential Surface charge depends on synthesis methodChange in surface charge towards neutral
Thermogravimetric Analysis (TGA) Minimal weight lossSignificant weight loss corresponding to the decomposition of the organic PEG layer[7]
Quantification of Surface Functionalization

Table 3: Methods for Quantifying Propargyl-PEG11 Grafting Density

MethodPrincipleExpected Outcome/Data
Quantitative NMR (qNMR) Integration of PEG proton signals relative to an internal standard after dissolving the nanoparticle core.Provides a direct measure of the number of PEG chains per nanoparticle.
Thermogravimetric Analysis (TGA) Measures the weight loss of the organic coating upon heating.Allows for the calculation of the mass of PEG per mass of nanoparticles.
Fluorescence-based Assay Reacting the propargyl groups with an azide-functionalized fluorophore and measuring the fluorescence intensity.A standard curve can be used to quantify the number of accessible propargyl groups.[8]
High-Performance Liquid Chromatography (HPLC) Displacement of the PEG linker from the nanoparticle surface followed by quantification using a charged aerosol detector (CAD).[9]Provides a quantitative measure of the amount of bound PEG.

Table 4: Example Quantitative Data for Propargyl-PEG11 Functionalization

Nanoparticle TypeAverage Core Size (nm)Grafting Density (PEG chains/nm²)PEGylation Efficiency (%)
Gold Nanoparticles200.5 - 2.060 - 85
Iron Oxide Nanoparticles500.3 - 1.5[8]50 - 75
Note: These are example values and the actual data will vary depending on the specific nanoparticles and reaction conditions used.

Visualization of Workflows and Pathways

Experimental Workflow for AuNP Functionalization

G cluster_0 Step 1: Thiolation of this compound cluster_1 Step 2: Conjugation to AuNPs cluster_2 Step 3: Click Chemistry A This compound + 3-Mercaptopropionic acid B DCC, DMAP in DCM A->B C Stir 24h at RT B->C D Filter and Evaporate C->D E Thiolated Propargyl-PEG11 D->E G Add Thiolated PEG E->G F Citrate-Stabilized AuNPs F->G H React 12-24h at RT G->H I Centrifuge and Wash (3x) H->I J Functionalized AuNPs I->J K Functionalized AuNPs J->K L Azide-Molecule, CuSO4, Sodium Ascorbate, Ligand K->L M React 1-4h at RT L->M N Purify M->N O Bio-conjugated AuNPs N->O

Caption: Workflow for AuNP functionalization and bioconjugation.

Experimental Workflow for IONP Functionalization

G cluster_0 Step 1: Amine Functionalization of IONPs cluster_1 Step 2: Activation of this compound cluster_2 Step 3: Conjugation and Click Reaction A IONPs + APTES in Toluene B Reflux 12h A->B C Wash and Dry B->C D Amine-IONPs C->D H Amine-IONPs + Activated PEG D->H E This compound + DSC F TEA in DMF, Stir 4-6h E->F G Activated PEG F->G G->H I Stir 24h at RT H->I J Wash and Collect I->J K Functionalized IONPs J->K L Click Reaction (as for AuNPs) K->L M Bio-conjugated IONPs L->M

Caption: Workflow for IONP functionalization and bioconjugation.

Generalized Cellular Uptake Pathway of PEGylated Nanoparticles

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP PEGylated Nanoparticle uptake Endocytosis (Clathrin-mediated, Caveolae-mediated, Macropinocytosis) NP->uptake Binding endosome Early Endosome uptake->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome Degradation escape Endosomal Escape late_endosome->escape cytoplasm Cytoplasm (Drug Release/ Imaging) escape->cytoplasm nucleus Nucleus (Potential Targeting) cytoplasm->nucleus

Caption: Cellular uptake pathways for PEGylated nanoparticles.[10][11][12]

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, remarkable regioselectivity, and broad functional group tolerance, making it an indispensable tool in diverse fields such as drug discovery, materials science, and bioconjugation.[1][2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds readily under mild conditions to exclusively afford the 1,4-disubstituted 1,2,3-triazole product.[1][4] The reaction features a significant rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and is compatible with a wide pH range (4-12) in aqueous conditions.[4][5]

Mechanism and Catalytic Cycle

The CuAAC reaction proceeds through a multi-step catalytic cycle with copper(I) as the active species. While early proposals suggested a monomeric copper mechanism, extensive evidence now supports a dinuclear copper intermediate as the key player in the catalytic cycle.[6][7] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) or used directly as a Cu(I) salt (like CuI).[4][8]

The generally accepted mechanism involves:

  • Formation of a Copper-Acetylide Intermediate: A terminal alkyne reacts with one or more Cu(I) centers. Evidence points towards the formation of a dinuclear π,σ-bis(copper) acetylide complex.[1][4]

  • Coordination of the Azide (B81097): The organic azide coordinates to a copper center of the acetylide complex.

  • Cycloaddition: The coordinated azide and acetylide undergo cycloaddition to form a six-membered copper metallacycle intermediate.[4]

  • Ring Contraction and Protonolysis: The metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide.[1] Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, completing the cycle.[1][4]

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_reduction Catalyst Generation (in situ) CuI Active Cu(I) Catalyst CopperAcetylide π,σ-bis(copper) Acetylide Intermediate CuI->CopperAcetylide + Alkyne Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->CopperAcetylide Azide R2-N3 (Azide) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Product 1,4-disubstituted 1,2,3-triazole Product->CuI Catalyst Regeneration CopperAcetylide->Metallacycle + Azide CopperTriazolide Dinuclear Copper Triazolide Metallacycle->CopperTriazolide Ring Contraction CopperTriazolide->Product Protonolysis CuII Cu(II) Source (e.g., CuSO4) CuII->CuI Reduction Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->CuI

Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Quantitative Data Summary

Successful CuAAC protocols depend on the careful selection and optimization of several key components. The tables below summarize these components and typical reaction parameters.

Table 1: Key Components for CuAAC Reactions

Component Examples Function & Considerations Citations
Copper Source Cu(II) Salts: CuSO₄·5H₂O Cu(I) Salts: CuI, CuBr, [Cu(CH₃CN)₄]PF₆ Cu(II) salts are inexpensive and common but require a reducing agent. Cu(I) salts can be used directly but are more prone to oxidation. [8][9][10]
Reducing Agent Sodium Ascorbate (B8700270) Reduces the Cu(II) precursor to the catalytically active Cu(I) state. Typically used in slight excess to prevent re-oxidation by dissolved oxygen. [4][9][10]
Accelerating Ligand TBTA, THPTA, BTTAA, Betaine (B1666868) Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and increases the reaction rate. Water-soluble ligands (THPTA, BTTAA) are critical for bioconjugation. [1][8][10][11][12]
Solvents Aqueous: H₂O, t-BuOH/H₂O Organic: DMF, DMSO, THF, CH₃CN Green: Glycerol, DESs The reaction is compatible with a wide range of protic and aprotic solvents. Aqueous systems are common for bioconjugation and can accelerate the reaction. [2][4][10][13]

| Substrates | Terminal Alkynes, Organic Azides | The standard CuAAC reaction is highly efficient for terminal alkynes. Internal alkynes are significantly less reactive and may require alternative catalytic systems (e.g., RuAAC). |[2] |

Table 2: General Reaction Condition Parameters

Parameter Typical Range Notes Citations
Reactant Concentration 10 µM - 1 M For bioconjugation, concentrations are often in the µM to low mM range. [9]
Alkyne:Azide Ratio 1:1 to 1.2:1 A slight excess of one reagent can be used to drive the reaction to completion. [2][10]
Copper Catalyst Loading 0.0025 - 20 mol% Can be stoichiometric or in excess for dilute bioconjugation reactions (50-250 µM) to achieve maximal rates. Can be as low as ppm levels in optimized systems. [2][9][12][14]
Ligand:Copper Ratio 1:1 to 5:1 A 5:1 ratio is common in bioconjugation to protect biomolecules from oxidative damage. Excess ligand can be inhibitory in some organic solvents. [9][11][15]
Temperature Room Temperature (20-25°C) The reaction is typically fast at ambient temperatures. Elevated temperatures (40-100°C) may be needed for less reactive substrates. [2][4]

| Reaction Time | 1 - 24 hours | Highly dependent on substrates, concentrations, and the specific catalyst system used. Can be complete in under 1 hour for efficient systems. |[2][9][10] |

Experimental Workflow

A generalized workflow for performing a CuAAC reaction involves reagent preparation, reaction initiation and monitoring, and subsequent workup and purification.

CuAAC_Workflow start Start prep 1. Prepare Stock Solutions - Azide & Alkyne - Copper Source & Ligand - Reducing Agent start->prep mix 2. Mix Reactants - Dissolve Azide & Alkyne in solvent - Add Copper/Ligand premix prep->mix initiate 3. Initiate Reaction - Add Reducing Agent (e.g., Na Ascorbate) - Stir at specified temperature mix->initiate monitor 4. Monitor Progress (TLC, LC-MS) initiate->monitor monitor->initiate Incomplete workup 5. Workup - Quench reaction - Remove copper catalyst (e.g., filtration, chelation) monitor->workup Reaction Complete purify 6. Purify Product (Chromatography, Extraction, Precipitation) workup->purify end End (Isolated Product) purify->end

Figure 2: Generalized experimental workflow for a CuAAC reaction.

Detailed Experimental Protocols

Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis

This protocol is suitable for the efficient synthesis of 1,2,3-triazoles from small organic molecules.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0-1.2 equivalents)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents, 1-5 mol%)

  • Sodium Ascorbate (0.05-0.10 equivalents, 5-10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent (e.g., 5 mL for a 1 mmol scale).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water (if compatible, ~0.5 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water (~0.5 mL).

  • To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[1]

  • Stir the reaction mixture vigorously at room temperature for 1-12 hours. The product may precipitate from the solution as a solid.[1][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Protocol 2: CuAAC for Protein Labeling (Bioconjugation)

This protocol is adapted for labeling proteins or other biomolecules in an aqueous environment, using a water-soluble ligand to protect the biomolecule.

Materials:

  • Alkyne- or Azide-modified protein solution (e.g., final concentration 10-50 µM in a suitable buffer like PBS).

  • Azide- or Alkyne-functionalized probe (2-10 fold molar excess over the protein).

  • Catalyst Premix Components:

    • CuSO₄ stock solution (e.g., 20 mM in deionized water).

    • THPTA ligand stock solution (e.g., 50 mM in deionized water).[9]

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared).

Procedure:

  • To the buffered protein solution, add the functionalized probe to the desired final concentration (e.g., 2-10 fold molar excess).

  • Prepare the Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For a 500 µL final reaction volume, one might mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this solution stand for 1-2 minutes to allow for complex formation.[10]

  • Add the catalyst premix to the protein/probe mixture. The final copper concentration is typically between 50 µM and 250 µM for maximal activity.[9]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[9] Mix gently by inverting the tube.

  • Allow the reaction to proceed for 1-2 hours at room temperature. Protect from light if using fluorescent probes.

  • Workup and Purification: Upon completion, the labeled protein can be purified from excess reagents and the copper catalyst. This is typically achieved by size-exclusion chromatography (e.g., spin desalting columns), dialysis against a buffer containing a chelating agent like EDTA, or affinity purification.[9]

Protocol 3: Solid-Phase CuAAC

This protocol is for modifying peptides or oligonucleotides that are attached to a solid support (resin).

Materials:

  • Azide-functionalized peptide-resin (1.0 equivalent).

  • Terminal Alkyne (5-10 equivalents).

  • Copper(I) Iodide (CuI) (1-2 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Standard solid-phase synthesis vessel.

Procedure:

  • Swell the azide-functionalized resin in anhydrous DMF for at least 30 minutes in the synthesis vessel.

  • Drain the DMF.

  • Prepare the reaction cocktail: In a separate flask, dissolve the terminal alkyne (5-10 eq) and DIPEA (5-10 eq) in anhydrous DMF. Add CuI (1-2 eq) and mix until the catalyst dissolves (the solution may be colored).

  • Add the reaction cocktail to the swollen resin.

  • Agitate the mixture at room temperature for 4-16 hours using a shaker or overhead stirrer.[16]

  • Monitor the reaction progress using a small sample of resin (e.g., via a Kaiser test if reacting with a primary amine, or by cleaving a small amount of product for LC-MS analysis).

  • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), CH₂Cl₂ (3x), and MeOH (3x).

  • Wash the resin with a copper-chelating solution (e.g., a dilute solution of EDTA in DMF/water) to remove residual copper, followed by a final wash with DMF and CH₂Cl₂.[16]

  • Dry the resin under vacuum. The modified peptide/oligonucleotide can then be cleaved from the support using standard procedures.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)Citations
No or Low Yield Inactive catalyst (Cu(I) oxidized). Poor quality or wet reagents/solvents. Steric hindrance at the reaction site.Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Ensure an adequate excess of the reducing agent. Use fresh, anhydrous solvents. Increase reaction time or temperature (e.g., 40-50°C).[16]
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling). Degradation of sensitive biomolecules.Ensure an excess of reducing agent is present. Use a stabilizing ligand. Use a biocompatible ligand (e.g., THPTA). Minimize reaction time and copper concentration. Use a radical scavenger like aminoguanidine.[4][9][16]
Difficulty in Purification Copper contamination in the final product.Wash thoroughly with a copper-chelating solution (e.g., EDTA) or use a copper-scavenging resin. For biomolecules, use dialysis or size-exclusion chromatography.[9][16]

References

Revolutionizing Proteomics: A Guide to Bioconjugation with Propargyl-PEG11-alcohol and Azide-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic fields of proteomics and drug development, the precise and efficient labeling of proteins is paramount. The reaction between propargyl-PEG11-alcohol and azide-modified proteins, facilitated by "click chemistry," offers a powerful tool for researchers. This document provides detailed application notes and protocols for utilizing this advanced bioconjugation technique, tailored for researchers, scientists, and drug development professionals.

The core of this methodology lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage between the propargyl group of the PEG linker and the azide (B81097) group on the modified protein. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically the 11-unit version, enhances the solubility and biocompatibility of the resulting conjugate, making it ideal for a wide range of biological applications.[1][2]

This technology enables the site-specific labeling of proteins, allowing for the attachment of various molecules such as fluorophores, biotin, or drug payloads. Such precision is critical for studying protein function, tracking protein localization within cells, and developing targeted therapeutics like antibody-drug conjugates (ADCs).

Application Notes

The conjugation of this compound to azide-modified proteins is a versatile strategy with numerous applications in biomedical research and drug development. Key applications include:

  • Proteomics and Protein Tracking: The ability to attach fluorescent dyes or affinity tags to specific proteins allows for their visualization and tracking within live cells, providing insights into their localization, trafficking, and interactions.[3]

  • Drug Development and Delivery: This method is instrumental in the creation of ADCs, where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. The PEG linker can improve the pharmacokinetic properties of the ADC.

  • Study of Post-Translational Modifications (PTMs): By incorporating azide-bearing unnatural amino acids or sugars, researchers can specifically label and study proteins with particular PTMs, shedding light on their roles in cellular signaling.[1]

  • Mapping Protein-Protein Interactions: By labeling specific proteins within a signaling pathway, it is possible to study their interactions with other proteins and elucidate complex cellular communication networks.[4][5]

The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of the click reaction depends on the specific application. CuAAC is known for its fast reaction kinetics and high efficiency, while SPAAC is preferred for applications in living systems due to the absence of a cytotoxic copper catalyst.[2]

Quantitative Data Summary

The efficiency of the conjugation reaction is a critical parameter. The following tables summarize typical reaction conditions and expected outcomes for both CuAAC and SPAAC methodologies.

Parameter Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reference
Typical Reaction Time 1 - 4 hours4 - 12 hours[2]
Reaction Temperature Room Temperature (20-25°C)4°C or Room Temperature[2]
Typical Yield >70% (often near quantitative)High, often comparable to CuAAC[6]
Key Catalyst/Reagent Copper (I) sulfate, reducing agent (e.g., sodium ascorbate), ligand (e.g., THPTA)Strained alkyne (e.g., DBCO, BCN) on one of the molecules[2][7]
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible, suitable for live-cell imaging[2]

Experimental Protocols

Herein, we provide detailed protocols for the two primary methods of conjugating this compound to an azide-modified protein.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro conjugation of purified azide-modified proteins.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving this compound if necessary)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the Azide-Modified Protein: Ensure the protein is purified and in an appropriate reaction buffer. Determine the protein concentration accurately.

  • Prepare the this compound Solution: Dissolve this compound in the reaction buffer or a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Set up the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:

    • Azide-modified protein (final concentration typically 10-100 µM)

    • This compound (typically 5-10 molar excess over the protein)

    • THPTA ligand (final concentration 5-fold molar excess over CuSO₄)

    • Copper (II) Sulfate (final concentration typically 0.1-1 mM)

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the mixture (final concentration typically 5-10 mM). Gently mix the components.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

  • Purification: Purify the resulting protein-PEG conjugate from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for labeling proteins on the surface of living cells or for in vitro reactions where copper is undesirable. This protocol assumes the use of a strained alkyne (e.g., DBCO) on the PEG linker instead of a terminal alkyne.

Materials:

  • Cells expressing the azide-modified protein of interest or purified azide-modified protein

  • DBCO-PEG11-alcohol

  • Cell culture medium or reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving DBCO-PEG11-alcohol)

  • Purification system (for in vitro reactions)

Procedure:

  • Prepare the Azide-Modified Protein/Cells:

    • For live cells: Culture cells expressing the azide-modified protein to the desired confluency.

    • For in vitro reactions: Prepare the purified azide-modified protein in an appropriate buffer.

  • Prepare the DBCO-PEG11-alcohol Solution: Dissolve the DBCO-PEG11-alcohol in DMSO to create a stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • For live cells: Add the DBCO-PEG11-alcohol stock solution directly to the cell culture medium to achieve the desired final concentration (typically 25-100 µM).

    • For in vitro reactions: Add the DBCO-PEG11-alcohol to the protein solution (typically 2-4 fold molar excess).

  • Incubation:

    • For live cells: Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.

    • For in vitro reactions: Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2]

  • Washing/Purification:

    • For live cells: Wash the cells with fresh medium or PBS to remove excess labeling reagent. The cells are now ready for downstream applications like imaging.

    • For in vitro reactions: Purify the conjugate using size-exclusion chromatography or dialysis.

  • Analysis/Characterization: Analyze the labeled cells by fluorescence microscopy or flow cytometry. Characterize the purified conjugate by SDS-PAGE or mass spectrometry.

Visualizing the Application: EGFR Signaling Pathway

A prime application of this bioconjugation technology is the study of cell signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation, can be investigated by labeling EGFR on the cell surface.[1] By attaching a fluorescent probe to EGFR using the methods described, researchers can visualize receptor dimerization, internalization, and downstream signaling events in real-time.

EGFR_Signaling_Workflow cluster_prep Step 1: Protein Modification cluster_reaction Step 2: Bioconjugation cluster_application Step 3: Application in Signaling Studies AzideProtein Introduce Azide into EGFR (e.g., via unnatural amino acid) Reaction CuAAC or SPAAC 'Click' Reaction AzideProtein->Reaction PropargylPEG Propargyl-PEG11-Fluorophore PropargylPEG->Reaction LabeledEGFR Fluorescently Labeled EGFR Reaction->LabeledEGFR EGF_Ligand EGF Ligand Binding LabeledEGFR->EGF_Ligand Dimerization EGFR Dimerization EGF_Ligand->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Visualization Live-Cell Imaging & FRET Analysis Dimerization->Visualization Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Autophosphorylation->Downstream Autophosphorylation->Visualization Downstream->Visualization

Caption: Workflow for studying EGFR signaling using click chemistry.

Experimental_Workflow cluster_0 Protein Preparation cluster_1 Reaction cluster_2 Purification & Analysis Start Start: Azide-Modified Protein Mix Mix Reactants Start->Mix Reagent This compound Reagent->Mix Incubate Incubate Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Characterize (SDS-PAGE, MS) Purify->Analyze End End: Pure Protein-PEG Conjugate Analyze->End

Caption: General experimental workflow for protein PEGylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with Propargyl-PEG11-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Propargyl-PEG11-alcohol in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG11 linker in this compound in a CuAAC reaction?

A1: The Polyethylene Glycol (PEG) linker in this compound serves several important functions. It can increase the hydrophilicity and biocompatibility of the resulting conjugate. The length of the PEG chain can also mitigate steric hindrance, potentially improving reaction kinetics by providing better access to the reactive propargyl group.[1]

Q2: What are the most common causes of low or no yield in a CuAAC reaction involving this compound?

A2: Several factors can contribute to low or no product yield:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[2]

  • Poor Reagent Quality: Degradation of the azide (B81097) or this compound can impede the reaction. The purity of solvents and other reagents is also critical.

  • Substrate-Specific Issues: Steric hindrance near the azide or alkyne can slow down the reaction. Additionally, other functional groups in your biomolecule might chelate the copper catalyst, reducing its availability.[2][3]

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to suboptimal results.[2][4]

Q3: What are the primary side reactions to be aware of in CuAAC, and how can they be minimized?

A3: The most common side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling, which forms a diyne byproduct.[2] This can be minimized by maintaining anaerobic conditions and using an adequate amount of a reducing agent like sodium ascorbate (B8700270). For sensitive biomolecules, damage from reactive oxygen species generated by the copper catalyst can be a concern.[5] The use of copper-stabilizing ligands and keeping the reaction vessel capped can help mitigate this.[2][5]

Q4: Can I use solvents other than water for my CuAAC reaction with this compound?

A4: Yes. While CuAAC reactions are often performed in aqueous buffers, co-solvents such as DMSO, DMF, t-BuOH, and other alcohols can be used, especially to improve the solubility of hydrophobic reactants.[5][6] It's important to ensure that the chosen solvent is compatible with all reaction components, including your biomolecule.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your CuAAC reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Oxidation of Cu(I) catalyst Degas all solutions thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh, sufficient supply of reducing agent (e.g., sodium ascorbate).[4][7]
Inhibitory buffer components Avoid Tris buffers, as they can chelate copper. Use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS.[4][5]
Poor quality of reagents Use high-purity reagents. Prepare fresh solutions of sodium ascorbate before each experiment.[3]
Steric hindrance The PEG linker in this compound helps, but if the azide partner is bulky, consider increasing the reaction time or temperature.[1][3]
Substrate degradation If working with sensitive biomolecules, consider using a copper-stabilizing ligand like THPTA or TBTA to minimize oxidative damage.[2]
Reaction Mixture Turns Brown/Yellow Oxidation of ascorbic acid and Cu(I) This indicates significant oxidation. The reaction has likely failed. Ensure all future reactions are performed under anaerobic conditions.[8]
Inconsistent Results Between Batches Variability in reagent quality or preparation Standardize reagent preparation procedures. Characterize each new batch of modified biomolecules to confirm the presence of the azide/alkyne.[3]
Formation of Insoluble Precipitates Poor solubility of reactants or product Add a co-solvent like DMSO or DMF to improve solubility.[1][5]
Copper-phosphate complex precipitation If using phosphate buffers, pre-mix the copper source with the ligand before adding it to the buffer.[5]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound. Optimization may be required based on the specific substrates.

Reagent Preparation:

  • This compound Solution: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO or water).

  • Azide-containing Molecule Solution: Prepare a stock solution of your azide-functionalized molecule in a compatible buffer or solvent.

  • Copper(II) Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in deionized water.

  • Copper Ligand (e.g., THPTA) Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Solution: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh for each experiment. [7]

Reaction Setup:

  • In a microcentrifuge tube, combine the azide-containing molecule and this compound in your chosen buffer (e.g., phosphate buffer, pH 7.4). A slight excess (1.2-2 equivalents) of one of the reactants can be used to drive the reaction to completion.[1]

  • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture. A common ligand-to-copper ratio is 5:1.[5]

  • Add the CuSO₄ solution to the mixture. A typical final concentration is between 50 and 250 µM.[5]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.[5]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.[9]

Work-up and Purification:

  • Upon completion, the copper catalyst can be removed by adding a chelating agent like EDTA, followed by purification methods such as size-exclusion chromatography or dialysis.[2]

Quantitative Data Summary

The following table summarizes typical concentration ranges for key reagents in a CuAAC reaction.

Reagent Typical Concentration Range Notes
Alkyne/Azide Substrates 20 µM - 25 mMCan vary significantly based on the application. For bioconjugation, concentrations are often in the µM to low mM range.[5]
Copper(II) Sulfate 50 µM - 1 mMHigher concentrations may be needed if the substrate chelates copper.[5]
Reducing Agent (Sodium Ascorbate) 5 mM - 10 mMShould be in excess relative to the copper catalyst.[2][5]
Copper Ligand (e.g., THPTA) 250 µM - 5 mMTypically used in a 5:1 ratio with the copper catalyst.[5]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG This compound (Alkyne) Copper_Acetylide Copper-Acetylide Intermediate Propargyl_PEG->Copper_Acetylide + Cu(I) Azide Azide-Molecule Azide->Copper_Acetylide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Triazole Triazole-Linked Conjugate Copper_Acetylide->Triazole Cycloaddition Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Reagent Quality (Fresh Ascorbate?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Anaerobic? Buffer Choice?) Start->Check_Conditions Check_Substrate Consider Substrate Issues (Steric Hindrance? Copper Chelation?) Start->Check_Substrate Optimize_Catalyst Optimize Catalyst System (Increase Ligand/Copper?) Check_Reagents->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Optimize_Time_Temp Increase Reaction Time/Temperature Check_Substrate->Optimize_Time_Temp Success Successful Reaction Optimize_Catalyst->Success Optimize_Time_Temp->Success

References

Technical Support Center: Addressing Solubility Issues of Drug-Propargyl-PEG11-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with drug-Propargyl-PEG11-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Propargyl-PEG11-alcohol and how does it affect the solubility of my drug conjugate?

A1: this compound is a linker molecule that contains a propargyl group (for "click chemistry" attachment to a drug or biomolecule) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with 11 repeating units, terminating in a hydroxyl group. The PEG11 chain is highly soluble in water and many organic solvents.[1][2][3] By conjugating this linker to your drug, you introduce a hydrophilic moiety that can significantly increase the aqueous solubility of the resulting conjugate, especially for hydrophobic drugs.[4] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, which helps to solubilize the entire conjugate.[5]

Q2: My drug-Propargyl-PEG11-alcohol conjugate has poor aqueous solubility. What are the likely causes?

A2: While the this compound linker is designed to enhance solubility, several factors can contribute to the poor aqueous solubility of the final conjugate:

  • Hydrophobicity of the Drug: If the conjugated drug is highly hydrophobic, the solubilizing effect of the PEG11 chain may not be sufficient to overcome the drug's inherent lack of solubility.

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit in the chosen solvent.

  • pH of the Solution: If your drug molecule contains ionizable groups, the pH of the solution can significantly impact its solubility. For acidic or basic drugs, solubility is generally lowest near their isoelectric point.

  • Aggregation: Hydrophobic interactions between the drug molecules of the conjugate can lead to aggregation and precipitation, particularly at high concentrations.

  • Improper Dissolution Technique: The method used to dissolve the conjugate can affect its solubility. For example, directly adding a powdered conjugate to an aqueous buffer can sometimes lead to the formation of insoluble aggregates.

Q3: What is the recommended first step to dissolve my drug-Propargyl-PEG11-alcohol conjugate?

A3: The recommended initial approach is to use a co-solvent method. First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent in which the conjugate is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dichloromethane (B109758) (DCM).[3] Once fully dissolved, this concentrated stock solution can then be slowly added dropwise to your desired aqueous buffer while gently vortexing or stirring. This method helps to prevent the formation of aggregates that can occur when a solid, hydrophobic compound is introduced directly into an aqueous environment.

Q4: Can I use heat or sonication to improve the solubility of my conjugate?

A4: Yes, gentle warming (e.g., to 30-40°C) and sonication can be effective for dissolving stubborn conjugates and breaking up small aggregates. However, caution is advised. Excessive heat can potentially degrade the drug or the linker. Always start with mild conditions and short durations. It is also recommended to assess the stability of your conjugate after such treatments, for example, by using analytical techniques like HPLC.

Q5: How can I determine the aqueous solubility of my new drug-Propargyl-PEG11-alcohol conjugate?

A5: The "shake-flask method" is a common and reliable technique for determining the equilibrium solubility of a compound.[5] This involves adding an excess amount of your lyophilized conjugate to a known volume of your aqueous buffer of interest (e.g., PBS, pH 7.4). The suspension is then agitated at a constant temperature for 24-48 hours to ensure equilibrium is reached. After this period, the undissolved solid is removed by centrifugation or filtration, and the concentration of the dissolved conjugate in the supernatant is quantified using a suitable analytical method like HPLC-UV or LC-MS.[5]

Troubleshooting Guides

Problem: The drug-Propargyl-PEG11-alcohol conjugate precipitates out of aqueous buffer.
Possible Cause Troubleshooting Step
Concentration is too high Dilute the sample to a lower concentration. Determine the maximum solubility using the shake-flask method (see Protocol 2).
pH is not optimal If your drug has ionizable groups, adjust the pH of the buffer to a value where the drug is more charged and therefore more soluble.
"Salting out" effect If using a buffer with a high salt concentration, try reducing the ionic strength.
Slow aggregation over time Store the solution at a lower temperature (e.g., 4°C) if the conjugate is stable at that temperature. Consider adding a small percentage of an organic co-solvent (e.g., 1-5% DMSO) to the aqueous buffer to improve stability.
Problem: The conjugate is difficult to dissolve even in organic solvents like DMSO or DMF.
Possible Cause Troubleshooting Step
Highly crystalline material The solid-state properties of the lyophilized powder can affect solubility. Try gentle warming (30-40°C) and/or sonication to aid dissolution in the organic solvent.
Impure conjugate Impurities from the synthesis or purification process may be insoluble. Re-purify the conjugate using an appropriate chromatographic method.
Incorrect solvent choice Although unlikely for this class of compounds, test a wider range of polar aprotic solvents.

Data Presentation

The following table provides representative data on the potential solubility enhancement that can be achieved by conjugating a hydrophobic drug with a PEG linker. The actual fold increase in solubility for a specific drug-Propargyl-PEG11-alcohol conjugate will depend on the properties of the drug itself.

Hydrophobic Drug PEG Linker Type Fold Increase in Solubility
SN-38Multi-arm PEG400 to 1000-fold[6]
PaclitaxelHumic Acid Complex with PEG>600-fold[6]
CiprofloxacinLA-PEG5.6-fold (in 2% excipient)[6]
ProbucolLA-PEG846-fold (in 1% excipient)[6]

Experimental Protocols

Protocol 1: Co-Solvent Method for Solubilizing Drug-Propargyl-PEG11-Alcohol Conjugates

Objective: To prepare an aqueous solution of a drug-Propargyl-PEG11-alcohol conjugate using a co-solvent to prevent precipitation.

Materials:

  • Lyophilized drug-Propargyl-PEG11-alcohol conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of the lyophilized conjugate into a sterile microcentrifuge tube.

    • Add a minimal volume of anhydrous DMSO or DMF to completely dissolve the conjugate. Aim for a high concentration (e.g., 10-50 mg/mL).

    • Gently vortex or sonicate if necessary to ensure the conjugate is fully dissolved, resulting in a clear solution.

  • Dilution into Aqueous Buffer:

    • In a separate tube, place the required volume of the final aqueous buffer.

    • While gently vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise.

    • Visually monitor the solution for any signs of precipitation. If cloudiness appears, stop the addition and consider using a more dilute stock solution or a higher final volume of the aqueous buffer.

  • Final Formulation:

    • Once the desired amount of the stock solution has been added, continue to vortex for another 30 seconds to ensure homogeneity.

    • The final concentration of the organic co-solvent should be kept as low as possible, ideally below 5% (v/v), to minimize its potential effects in downstream applications.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of a drug-Propargyl-PEG11-alcohol conjugate in a specific aqueous buffer.

Materials:

  • Lyophilized drug-Propargyl-PEG11-alcohol conjugate

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of the lyophilized conjugate to a known volume of the aqueous buffer in a sealed vial. The amount of excess will depend on the expected solubility; a good starting point is to add enough solid so that it remains visible after the equilibration period.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspensions for 24-48 hours to allow the system to reach equilibrium.

  • Sample Preparation:

    • After the equilibration period, remove the vials and let them stand to allow the larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Filtration:

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate mobile phase or buffer for your analytical method.

    • Determine the concentration of the dissolved conjugate using a pre-validated analytical method (e.g., HPLC-UV or LC-MS) with a standard curve.

  • Calculate Solubility:

    • The measured concentration, after accounting for any dilution, represents the aqueous solubility of your drug-Propargyl-PEG11-alcohol conjugate under the tested conditions.

Visualizations

Caption: Workflow for the co-solvent solubilization method.

troubleshooting_workflow start Conjugate Insoluble in Aqueous Buffer check_method Was a co-solvent method used? start->check_method use_cosolvent Implement Co-Solvent Method (Protocol 1) check_method->use_cosolvent No check_concentration Is the concentration too high? check_method->check_concentration Yes use_cosolvent->check_concentration dilute Dilute the solution check_concentration->dilute Yes check_ph Is the pH optimal for the conjugated drug? check_concentration->check_ph No soluble Soluble Conjugate dilute->soluble adjust_ph Adjust buffer pH check_ph->adjust_ph No consider_additives Consider additives (e.g., excipients) or re-evaluate formulation check_ph->consider_additives Yes adjust_ph->soluble consider_additives->soluble

Caption: Troubleshooting workflow for insoluble conjugates.

References

Technical Support Center: Minimizing Unwanted Side Reactions of the Propargyl Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unwanted side reactions when using the propargyl group in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions involving the propargyl group in bioconjugation?

A1: The most common unwanted side reactions include:

  • Reaction with Cysteine Residues: The thiol group of cysteine can react with a terminal alkyne to form a stable vinyl thioether adduct.[1][2] This is a significant side reaction, especially with accessible cysteine residues on a protein's surface.

  • Homocoupling of Alkynes (Glaser Coupling): In the presence of copper(I) ions and oxygen, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct.[3] This is a prevalent side reaction during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

  • Thiol-yne Addition: Thiols can add across the alkyne bond, which can be initiated by radicals or proceed via a nucleophilic mechanism, leading to the formation of thioether products.[4]

  • Reaction with Other Nucleophiles: While less common than with thiols, the propargyl group can potentially react with other nucleophilic amino acid side chains, such as primary amines (lysine).[5][6]

  • Instability in the Presence of Certain Reagents: Propargyl groups have been shown to be sensitive to palladium catalysts, which can lead to their cleavage.[7]

Q2: How can I prevent the reaction of the propargyl group with cysteine residues?

A2: To minimize reactions with cysteine:

  • Block Free Thiols: If the cysteine residues are not the intended conjugation site, they can be reversibly or irreversibly blocked prior to introducing the propargyl-containing reagent. Common blocking agents include N-ethylmaleimide (NEM) or iodoacetamide.

  • Site-Directed Mutagenesis: If possible, mutate surface-accessible cysteine residues to a non-nucleophilic amino acid like serine or alanine.

  • Control Reaction pH: The reactivity of the cysteine thiol is pH-dependent, with the thiolate anion being the more nucleophilic species. Performing the conjugation at a pH below the pKa of the cysteine thiol (around 8.3) can reduce the rate of this side reaction. However, this may also affect the efficiency of your desired conjugation chemistry.

Q3: What are the best practices to avoid alkyne homocoupling during CuAAC reactions?

A3: To prevent Glaser coupling:

  • Use a Copper(I)-Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproine disulfonate (BCS) can stabilize the Cu(I) oxidation state and reduce the formation of Cu(II), which promotes homocoupling.[1][3]

  • Maintain Anaerobic Conditions: Oxygen is required for the oxidative homocoupling reaction. Degassing your buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.[3]

  • Use a Reducing Agent: Including a mild reducing agent like sodium ascorbate (B8700270) in the reaction mixture helps to keep the copper in its active Cu(I) state.[1][3]

Q4: Is the propargyl group stable under typical bioconjugation conditions?

A4: The propargyl group is generally stable under a range of aqueous buffer conditions and pH values commonly used in bioconjugation.[8] However, its stability can be compromised by the presence of certain reagents, such as palladium catalysts.[7] It is always recommended to assess the stability of your specific propargylated biomolecule under your experimental conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Bioconjugate
Possible Cause Recommended Solution
Side reaction with cysteine residues Analyze the reaction mixture by mass spectrometry for the presence of adducts corresponding to the mass of your protein plus the propargyl-containing reagent. If confirmed, consider blocking free thiols or using site-directed mutagenesis as described in FAQ Q2.
Alkyne homocoupling during CuAAC Characterize the reaction byproducts by techniques such as HPLC or mass spectrometry to identify the diyne species. Implement the strategies outlined in FAQ Q3, such as using a copper-stabilizing ligand and maintaining anaerobic conditions.[3]
Degradation of the propargyl group Assess the stability of your propargylated molecule under the reaction conditions by incubating it without the other reactants and analyzing its integrity over time. If degradation is observed, consider modifying the buffer composition, pH, or temperature.
Steric hindrance The propargyl group may be in a sterically hindered location on the biomolecule, preventing efficient reaction. Consider redesigning your labeling strategy to introduce the propargyl group at a more accessible site.[3]
Problem 2: Appearance of Unexpected Byproducts
Possible Cause Recommended Solution
Formation of vinyl thioether with cysteine Use mass spectrometry to identify unexpected masses corresponding to the addition of your propargyl-containing molecule to the protein. Perform peptide mapping and tandem MS to pinpoint the modification to a specific cysteine residue.
Thiol-yne addition If your buffer contains free thiols (e.g., DTT or BME), these can add to the propargyl group. Remove any extraneous thiols from your buffers before starting the conjugation reaction.
Reaction with other nucleophiles While less common, reactions with other nucleophilic residues are possible. Use peptide mapping and MS/MS to identify any other modified amino acids.

Quantitative Data Summary

Table 1: Relative Reactivity of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne TypeExampleRelative ReactivityKey Considerations
Propargyl Ethers O-propargyl-tyrosineHighGood balance of reactivity and stability.[9]
Propargyl Amides N-propargyl-acetamideHighGenerally fast reacting.[9]
Propargyl Alcohols Propargyl alcoholModerate-HighReadily available and commonly used.[9][10]
Propiolamides N-phenylpropiolamideVery HighElectronically activated, leading to faster reactions but may be more susceptible to Michael addition side reactions with thiols.[9]
Aromatic Alkynes PhenylacetyleneLowerSlower reaction rates compared to propargylic alkynes.[9]
Aliphatic Alkynes 5-hexyn-1-olLowerGenerally slower than propargylic alkynes.[9][10]

Relative reactivity is a general guide and can be influenced by specific reaction conditions and the molecular context of the alkyne.

Experimental Protocols

Protocol 1: Detection of Vinyl Thioether Formation by Mass Spectrometry
  • Sample Preparation:

    • Perform the bioconjugation reaction with your propargyl-containing reagent and the target protein.

    • As a control, perform a mock reaction without the propargyl reagent.

    • Quench the reaction and purify the protein from excess reagents using a desalting column or dialysis.

  • Intact Protein Mass Analysis:

    • Analyze the purified protein from both the reaction and control samples by ESI-MS or MALDI-TOF MS.

    • Look for a mass shift in the reaction sample corresponding to the addition of the propargyl-containing molecule (mass of protein + mass of propargyl reagent). The presence of this adduct suggests a covalent modification, which could be a vinyl thioether if cysteine is present.

  • Peptide Mapping Analysis:

    • Digest the purified protein samples with a sequence-specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, allowing for a variable modification on cysteine residues corresponding to the mass of the propargyl reagent.

    • Identification of a peptide with this modification confirms the formation of a covalent adduct at a specific cysteine residue.

Protocol 2: Minimizing Alkyne Homocoupling in a CuAAC Reaction
  • Reagent Preparation:

    • Prepare stock solutions of your azide (B81097) and alkyne-containing molecules in a suitable solvent (e.g., DMSO or water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 50 mM in water).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA at 250 mM in water).

  • Reaction Setup (Anaerobic Conditions):

    • In a microcentrifuge tube, combine the protein solution in a degassed buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the azide-containing reagent to the desired final concentration.

    • In a separate tube, premix the copper(II) sulfate and the stabilizing ligand (e.g., at a 1:5 molar ratio).

    • Add the copper/ligand mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • If possible, overlay the reaction mixture with an inert gas (e.g., argon or nitrogen) and seal the tube.

  • Incubation and Analysis:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

    • Monitor the reaction progress by a suitable method (e.g., SDS-PAGE with fluorescent visualization if one of the components is fluorescently tagged, or LC-MS).

    • Purify the final conjugate using an appropriate chromatography technique (e.g., size-exclusion or affinity chromatography).

Visualizations

Unwanted_Side_Reactions Propargyl Propargyl Group (-CH2-C≡CH) VinylThioether Vinyl Thioether Adduct Propargyl->VinylThioether Thiol-yne Addition Diyne Diyne Byproduct Propargyl->Diyne Glaser Homocoupling AmineAdduct Amine Adduct Propargyl->AmineAdduct Nucleophilic Addition Cysteine Cysteine Thiol (-SH) Cysteine->VinylThioether Copper Cu(I) / O2 Copper->Diyne OtherNu Other Nucleophiles (e.g., Lysine -NH2) OtherNu->AmineAdduct

Caption: Common unwanted side reactions of the propargyl group in bioconjugation.

Troubleshooting_Workflow Start Low Conjugation Yield or Unexpected Byproducts CheckCys Mass Spec Analysis: Check for Cysteine Adducts Start->CheckCys CheckHomo CuAAC Reaction? Check for Diyne Homocoupling Start->CheckHomo CheckStab Check Propargyl Group Stability Start->CheckStab BlockCys Solution: Block Cysteines or Use Site-Directed Mutagenesis CheckCys->BlockCys Adducts Found OptimizeCuAAC Solution: Use Ligand, Degas Buffers, Add Ascorbate CheckHomo->OptimizeCuAAC Homocoupling Detected ModifyCond Solution: Modify Buffer/pH or Protect Propargyl Group CheckStab->ModifyCond Degradation Observed

Caption: A troubleshooting workflow for propargyl group side reactions.

References

Technical Support Center: Preventing Protein Aggregation with Propargyl-PEG11-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent protein aggregation when using Propargyl-PEG11-alcohol as a linker in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be associated with protein aggregation?

This compound is a molecule containing a propargyl group (for click chemistry), a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group.[1][2][3][4] It is a linker used to connect a molecule of interest to a protein. While the PEG component itself is known to be highly hydrophilic and can actually prevent protein aggregation by creating a protective water layer around the protein, the aggregation issues typically arise from other factors in the conjugation process.[5][6][7]

Q2: What are the primary causes of protein aggregation during conjugation with this compound?

Protein aggregation during the conjugation process is a multifaceted issue that can stem from several factors:

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that can lead to aggregation.[8][9][10]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability and solubility of a protein.[9][11] If the conditions are not optimal for your specific protein, it can lead to partial unfolding and exposure of hydrophobic regions, which in turn promotes aggregation.

  • Properties of the Conjugated Molecule: The molecule you are attaching to your protein via the linker can significantly influence the overall solubility of the conjugate. If the molecule is hydrophobic, it can increase the propensity for aggregation.

  • Reaction Chemistry: The "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) often used with propargyl groups involves reagents like copper, which can sometimes promote protein aggregation if not properly handled.[12]

  • Surface Interactions: Proteins can denature and aggregate at air-water or solid-water interfaces, such as the walls of reaction tubes or the surface of a vortexer.[13]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation in your sample.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as an increase in absorbance at wavelengths around 340-600 nm.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution, allowing for the detection of soluble aggregates.[14][15][16]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[15][16]

  • SDS-PAGE: Under non-reducing conditions, aggregates may appear as higher molecular weight bands. Aggregates that do not enter the gel can sometimes be seen in the stacking gel or wells.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing protein aggregation during your conjugation experiments.

Observation Potential Cause Recommended Solution
Visible precipitation or turbidity during the conjugation reaction. High protein concentration, suboptimal buffer conditions, or reaction temperature.- Decrease the protein concentration.[8]- Optimize the buffer pH to be at least 1 unit away from the protein's isoelectric point (pI).[8]- Screen different buffer salts and ionic strengths.[8][17]- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[18]
Soluble aggregates detected by DLS or SEC after the reaction. Hydrophobic interactions from the conjugated molecule or over-labeling.- Reduce the molar excess of the molecule being conjugated.- Add stabilizing excipients to the buffer (see table below).[18][19]- If using click chemistry, ensure the copper catalyst is fresh and use a copper chelating ligand.[12]
Loss of protein activity after conjugation. Protein unfolding and aggregation.- In addition to the above, consider adding a ligand or substrate that stabilizes the protein's native conformation.[17]- Use a milder conjugation chemistry if possible.
Aggregation occurs during purification or storage. Inappropriate storage buffer or freeze-thaw stress.- Screen for an optimal storage buffer containing cryoprotectants like glycerol (B35011) (5-50%) or sugars like sucrose (B13894) or trehalose (B1683222) (5-10%).[8][10]- Aliquot the conjugated protein to minimize freeze-thaw cycles.[8]

Optimizing Reaction Conditions to Prevent Aggregation

The following table summarizes key parameters and recommended starting points for optimizing your conjugation reaction to minimize aggregation.

Parameter Recommended Starting Range Rationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the chances of intermolecular interactions.[20][21] The effect of concentration can be complex and may depend on whether aggregation is induced by agitation or quiescent incubation.[20][22]
pH 6.0 - 8.0 (or optimal for protein stability)Maintain a pH at least one unit away from the protein's isoelectric point (pI) to ensure a net charge and electrostatic repulsion between molecules.[8]
Temperature 4°C to Room TemperatureLower temperatures generally slow down aggregation processes.[8]
Buffer Additives/Excipients See Table BelowStabilizing excipients can prevent aggregation through various mechanisms.[13][19][23]
Molar Ratio (Molecule:Protein) 1:1 to 20:1Start with a lower molar excess of the molecule to be conjugated to avoid over-labeling and increased hydrophobicity.
Reaction Time 1 - 4 hoursShorter reaction times can sometimes reduce the extent of aggregation, especially in click reactions.[12]

Stabilizing Excipients for Protein Formulations

Excipient Category Example Typical Concentration Mechanism of Action
Polyols/Sugars Glycerol5 - 50% (v/v)Preferential exclusion, leading to a more stable hydration shell around the protein.[8][19]
Sucrose, Trehalose5 - 10% (w/v)Preferential exclusion and stabilization of the native protein structure.[19][24]
Amino Acids Arginine, Glycine50 - 250 mMSuppress aggregation by binding to hydrophobic patches and increasing solubility.[8][25]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1% (v/v)Prevent surface-induced aggregation and can solubilize hydrophobic molecules.[19][26]
Salts NaCl, KCl50 - 500 mMModulate electrostatic interactions between protein molecules.[8]
Reducing Agents DTT, TCEP1 - 5 mMPrevent the formation of incorrect disulfide bonds that can lead to aggregation.[8]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound via Click Chemistry

This protocol provides a starting point for conjugating an azide-containing molecule to a protein that has been modified with this compound.

  • Protein Preparation:

    • Dialyze your protein into a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

    • Adjust the protein concentration to 1-2 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 20 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO4) in water.

    • Prepare a 100 mM stock solution of a copper chelating ligand (e.g., THPTA) in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the desired molar excess of the azide-containing molecule.

    • Add the copper chelating ligand to a final concentration of 1 mM.

    • Add sodium ascorbate to a final concentration of 1 mM.

    • Initiate the reaction by adding CuSO4 to a final concentration of 0.5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Screening for Optimal Buffer Conditions using Dynamic Light Scattering (DLS)
  • Prepare a stock solution of your protein in a minimal buffer (e.g., 10 mM phosphate, pH 7.4).

  • Prepare a series of test buffers with varying pH, ionic strength, and excipients.

  • Dilute the protein stock into each test buffer to a final concentration suitable for DLS analysis (typically 0.5-1 mg/mL).

  • Measure the initial size distribution of the protein in each buffer using DLS.

  • Incubate the samples under stress conditions (e.g., elevated temperature or agitation) for a defined period.

  • Remeasure the size distribution using DLS to identify conditions that minimize the formation of aggregates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification protein_prep Protein Preparation (Dialysis, Concentration Adjustment) conjugation Conjugation Reaction (Protein + Azide-Molecule + Click Reagents) protein_prep->conjugation reagent_prep Reagent Preparation (Azide-Molecule, Click Reagents) reagent_prep->conjugation optimization Optimization (pH, Temp, Excipients) conjugation->optimization purification Purification (SEC or Dialysis) conjugation->purification analysis Analysis (DLS, SEC, SDS-PAGE) purification->analysis analysis->optimization Feedback

Caption: Experimental workflow for protein conjugation and optimization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? conc High Protein Concentration start->conc Yes buffer Suboptimal Buffer (pH, Salt) start->buffer temp High Temperature start->temp hydrophobicity Hydrophobic Payload start->hydrophobicity reduce_conc Lower Concentration conc->reduce_conc optimize_buffer Optimize Buffer (pH, Excipients) buffer->optimize_buffer lower_temp Lower Temperature temp->lower_temp modify_ratio Reduce Molar Ratio hydrophobicity->modify_ratio

Caption: Troubleshooting decision tree for protein aggregation.

References

Technical Support Center: Navigating the Impact of Copper Catalysis on Protein Stability in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing copper-catalyzed click chemistry for protein modification while maintaining protein integrity. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and optimized protocols to ensure the stability and functionality of your target proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating or aggregating during the copper-catalyzed click chemistry reaction?

A1: Protein precipitation and aggregation are common issues arising from the inherent toxicity of copper ions. Copper can induce protein denaturation and oxidation, leading to the exposure of hydrophobic regions and subsequent aggregation.[1][2] Factors such as high copper concentrations, suboptimal buffer conditions, and the absence of protective ligands can exacerbate this problem.[1][3]

Q2: What is the role of a ligand in the click chemistry reaction, and which one should I choose?

A2: Ligands are crucial for stabilizing the catalytically active Cu(I) oxidation state and protecting the protein from copper-induced damage.[4][5] They chelate the copper ion, reducing its toxicity and preventing the formation of reactive oxygen species (ROS) that can lead to protein oxidation and degradation.[6][7] Commonly used ligands include THPTA, TBTA, and BTTAA. THPTA is water-soluble and generally considered superior to TBTA in aqueous systems for both reaction rates and protein protection.[5][8] BTTAA has also been shown to be highly effective in live-cell labeling experiments.[9]

Q3: Can the buffer composition affect my click chemistry reaction and protein stability?

A3: Yes, buffer choice is critical. Buffers containing coordinating agents like Tris can inhibit the reaction by chelating the copper catalyst.[10] Phosphate buffers can also be problematic due to the precipitation of copper-phosphate complexes, although this can often be mitigated by pre-mixing the copper source with the ligand.[10] Buffers such as HEPES and MOPS are generally recommended.[10] It is also important to maintain a pH that is optimal for your protein's stability, typically avoiding its isoelectric point.[3]

Q4: I am observing a low yield in my click reaction. What are the potential causes?

A4: Low reaction yields can stem from several factors. Oxidation of the Cu(I) catalyst to the inactive Cu(II) state is a primary cause.[4] This can be minimized by using a reducing agent like sodium ascorbate (B8700270) and by performing the reaction under anaerobic conditions.[11] Other potential causes include insufficient concentrations of reactants, steric hindrance at the labeling site on the protein, or degradation of the azide (B81097) or alkyne functional groups.

Q5: What is the source of high background or non-specific labeling in my experiment?

A5: High background can be caused by non-specific binding of the detection reagent or by side reactions. In some cases, the alkyne probe can react with thiol residues on proteins, leading to off-target labeling.[12] Ensuring the removal of excess reagents after the reaction and optimizing the concentrations of all components can help to reduce background signal.[13]

Troubleshooting Guides

Guide 1: Troubleshooting Protein Precipitation and Aggregation

If you are observing protein precipitation or aggregation during your click chemistry reaction, follow these steps:

  • Reduce Copper Concentration: High concentrations of copper are a primary driver of protein aggregation.[1][2] Titrate your copper concentration to the lowest effective level.

  • Optimize Ligand-to-Copper Ratio: Ensure a sufficient excess of the chelating ligand to copper. A 5:1 or higher ligand-to-copper ratio is often recommended to effectively chelate the copper ions and minimize their damaging effects.

  • Use a Protective Ligand: If you are not already using one, incorporate a water-soluble, protein-compatible ligand such as THPTA.[5][8]

  • Control the Reaction Time: Prolonged exposure to the reaction components can increase the likelihood of protein damage. Optimize the reaction time to the minimum required for sufficient labeling.

  • Work Under Anaerobic Conditions: The presence of oxygen can lead to the formation of reactive oxygen species (ROS), which can damage the protein.[11] Degassing your solutions and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve protein stability.[11]

  • Buffer Optimization:

    • pH: Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI).[3]

    • Buffer Type: Use non-coordinating buffers like HEPES or MOPS. Avoid Tris-based buffers.[10]

  • Add Scavengers: Consider adding reagents like aminoguanidine (B1677879) to intercept reactive byproducts of the ascorbate reduction, and DMSO to scavenge reactive oxygen species.[6][14]

G Start Protein Precipitation Observed ReduceCu Reduce Copper Concentration Start->ReduceCu OptimizeLigand Optimize Ligand: - Increase Ligand/Cu Ratio - Switch to THPTA ReduceCu->OptimizeLigand Still Precipitates Resolved Problem Resolved ReduceCu->Resolved Resolved Anaerobic Perform Reaction Under Anaerobic Conditions OptimizeLigand->Anaerobic Still Precipitates OptimizeLigand->Resolved Resolved Buffer Optimize Buffer: - pH away from pI - Use HEPES or MOPS Anaerobic->Buffer Still Precipitates Anaerobic->Resolved Resolved Additives Add Protective Agents: - Aminoguanidine - DMSO Buffer->Additives Still Precipitates Buffer->Resolved Resolved CheckTime Reduce Reaction Time Additives->CheckTime Still Precipitates Additives->Resolved Resolved CheckTime->Resolved Resolved

Data Presentation

Table 1: Comparison of Common Copper-Chelating Ligands in Aqueous Media

LigandSolubility in WaterRelative Reaction RateProtein ProtectionKey Considerations
TBTA LowGoodModerateRequires organic co-solvents, which can denature proteins.[5]
THPTA HighExcellentExcellentGenerally the preferred ligand for reactions with sensitive proteins in aqueous buffers.[5][8]
BTTAA HighVery HighExcellentShows superior kinetics and biocompatibility, especially in live-cell applications.[9]

Table 2: Effect of Additives on Protein Stability and Reaction Efficiency

AdditiveFunctionTypical ConcentrationImpact on Protein Stability
Sodium Ascorbate Reducing agent (Cu(II) to Cu(I))5 mMCan contribute to ROS formation in the presence of oxygen.
Aminoguanidine Scavenges ascorbate byproducts5 mMPrevents modification of amino acid side chains (Arg, Lys, Cys).[14]
DMSO ROS scavenger5-10% (v/v)Protects against oxidative damage to the protein.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry on a Purified Protein

This protocol provides a starting point and should be optimized for your specific protein and application.

1. Reagent Preparation:

  • Protein Sample: Prepare your alkyne- or azide-modified protein in a suitable, non-coordinating buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).

  • Copper Stock Solution: Prepare a 20 mM solution of CuSO₄ in water.[15]

  • Ligand Stock Solution: Prepare a 100 mM solution of THPTA in water.[13]

  • Azide/Alkyne Probe Stock Solution: Prepare a 10 mM solution of your detection probe in DMSO or water.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 300 mM solution of sodium ascorbate in water.[15] This solution is prone to oxidation.[15]

2. Reaction Setup (for a 100 µL final reaction volume):

  • To a microcentrifuge tube, add your protein to a final concentration of 1-10 µM.

  • Add the azide or alkyne probe to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).

  • In a separate tube, pre-mix the copper and ligand. Add 5 µL of 100 mM THPTA and 5 µL of 20 mM CuSO₄. Vortex briefly. This corresponds to a 5:1 ligand to copper ratio.[15]

  • Add the copper/ligand mixture to the protein solution.

  • To initiate the reaction, add 3.3 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration ~10 mM).

  • Gently mix the reaction and incubate at room temperature for 1 hour. For sensitive proteins, incubation at 4°C for a longer duration may be beneficial.

  • If protein stability is a major concern, degas all solutions and perform the incubation under an inert atmosphere.

3. Reaction Quenching and Cleanup:

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Remove excess reagents using a desalting column or through buffer exchange.

G cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_post Post-Reaction Protein Aliquot Protein (in HEPES buffer) AddProbe Add Probe to Protein Protein->AddProbe Probe Prepare Azide/Alkyne Probe Stock Probe->AddProbe Cu_Ligand Prepare Copper & Ligand Stocks Premix Pre-mix Copper and Ligand Cu_Ligand->Premix Ascorbate Freshly Prepare Sodium Ascorbate Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate AddCuLigand Add Cu/Ligand to Protein-Probe Mix AddProbe->AddCuLigand Premix->AddCuLigand AddCuLigand->Initiate Incubate Incubate (RT or 4°C) (Optional: Anaerobic) Initiate->Incubate Quench Quench with EDTA Incubate->Quench Cleanup Purify Labeled Protein (e.g., Desalting Column) Quench->Cleanup Analysis Downstream Analysis Cleanup->Analysis

Signaling Pathways and Logical Relationships

G Alkyne Alkyne-modified Protein Triazole Triazole-Linked Protein Conjugate Alkyne->Triazole Azide Azide Probe Azide->Triazole CuSO4 Cu(II)SO4 (Precursor) Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I_Ligand [Cu(I)-Ligand] Complex Cu_I->Cu_I_Ligand ROS Reactive Oxygen Species (ROS) Cu_I->ROS Ligand THPTA Ligand Ligand->Cu_I_Ligand Stabilization Ligand->ROS Inhibition Cu_I_Ligand->Triazole Catalysis ProteinDamage Protein Oxidation & Aggregation ROS->ProteinDamage Oxygen O2 Oxygen->ROS

References

removing excess Propargyl-PEG11-alcohol after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess Propargyl-PEG11-alcohol following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A: Residual this compound can interfere with downstream applications and analytics. It can compete for binding sites in functional assays, complicate characterization techniques by introducing heterogeneity, and potentially lead to inaccurate quantification of the conjugated product. Therefore, its removal is essential to ensure the purity and accurate characterization of your PEGylated biomolecule.

Q2: What are the primary methods for removing small, unreacted PEG linkers?

A: The most effective methods for removing small molecules like this compound from a much larger conjugated biomolecule are based on differences in size. The primary techniques include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[][2] Other chromatographic techniques like Ion Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse Phase (RPC) can also be used, but they separate based on charge and hydrophobicity, respectively, which might be less effective for this specific separation.[][3]

Q3: How do I choose the best purification method for my experiment?

A: The selection of the optimal purification method depends on several factors, including the size of your biomolecule, the required final purity, sample volume, and available equipment. For removing a small linker like this compound, size-based methods are generally the most straightforward and effective.[][2]

Purification Method Comparison

The following table summarizes the key characteristics of the most common methods for removing excess this compound.

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute first.High resolution, can separate monomers, dimers, and aggregates. Efficient removal of small molecules.[]Can lead to sample dilution. Potential for non-specific interactions with the column matrix.
Dialysis / Tangential Flow Filtration (TFF) Separation based on a semi-permeable membrane with a specific molecular weight cutoff (MWCO).Simple, cost-effective for buffer exchange and removal of small molecules.[] TFF is easily scalable and suitable for large volumes.[4]Slower than chromatography. Risk of sample loss due to non-specific binding to the membrane. Cannot separate species of similar size.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.High resolving power for molecules with different charges.[]PEGylation can shield charges, potentially reducing separation efficiency between PEGylated and non-PEGylated species.[][2]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a useful polishing step after other purification methods.[3]PEG is hydrophilic, which may limit the separation efficiency from the typically more hydrophobic biomolecule.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.Good for purifying peptides and small proteins.[]Organic solvents used can denature sensitive proteins.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for removing excess this compound from a conjugated protein using SEC.

Materials:

  • SEC column with an appropriate fractionation range for your biomolecule.

  • HPLC or FPLC system.

  • Mobile phase (e.g., Phosphate Buffered Saline - PBS).

  • Your reaction mixture containing the PEGylated protein and excess this compound.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at your desired flow rate.

  • Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially a refractive index (RI) detector if you wish to monitor the PEG elution.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein, being larger, should elute first, followed by the smaller, unconjugated this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or other relevant techniques to confirm the purity of your conjugated protein.

Protocol 2: Dialysis / Tangential Flow Filtration (TFF)

This protocol provides a general workflow for removing excess this compound using dialysis or TFF.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cutoff (MWCO) significantly lower than your biomolecule but larger than this compound (e.g., 3-10 kDa MWCO).

  • Large volume of dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

  • For TFF: TFF system with an appropriate membrane cassette.

Procedure (Dialysis):

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load your reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis: Immerse the sealed dialysis device in a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume. Gently stir the buffer.

  • Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure efficient removal of the excess PEG.

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover your purified sample.

Procedure (TFF):

  • System Preparation: Prepare and equilibrate the TFF system and membrane cassette with buffer as per the manufacturer's guidelines.

  • Sample Loading: Load your reaction mixture into the sample reservoir.

  • Concentration/Diafiltration: Perform diafiltration by adding fresh buffer to the reservoir at the same rate as the permeate is being removed.[5] This will wash away the small this compound while retaining the larger conjugated protein.

  • Product Recovery: Once the desired level of purification is achieved, concentrate the sample to the desired volume and recover the purified product from the system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Residual this compound detected after purification. SEC: Poor resolution between the conjugate and the free PEG.Optimize the SEC column choice (longer column, smaller particle size) or flow rate (slower flow rate often improves resolution).[6]
Dialysis/TFF: Inappropriate MWCO of the membrane or insufficient buffer exchange.Use a dialysis membrane with a lower MWCO that still retains your protein. Increase the number and volume of buffer changes during dialysis. For TFF, increase the number of diavolumes.
Low yield of the conjugated protein. SEC: Non-specific adsorption to the column matrix.Add a small amount of an organic modifier (e.g., isopropanol) or an excipient like arginine to the mobile phase to reduce non-specific binding.[7][8]
Dialysis/TFF: Non-specific binding to the membrane.Choose a membrane material known for low protein binding (e.g., regenerated cellulose).
Co-elution of conjugated protein and excess PEG in SEC. The hydrodynamic radius of the PEGylated protein is not sufficiently different from the free PEG.This is unlikely with a small PEG like PEG11, but if it occurs, consider a different purification technique based on charge (IEX) or hydrophobicity (HIC) as an orthogonal method.
Distorted peak shapes in SEC. Undesired interactions with the stationary phase.[9]Modify the mobile phase composition (e.g., change salt concentration or pH) to minimize secondary interactions.

Visualizing the Workflow

The following diagram illustrates the general workflow for purifying a biomolecule after conjugation with this compound.

experimental_workflow cluster_purification Post-Conjugation Purification reaction_mixture Reaction Mixture (Conjugate + Excess PEG) purification_choice Select Purification Method reaction_mixture->purification_choice sec Size Exclusion Chromatography (SEC) purification_choice->sec Size-based dialysis_tff Dialysis / Tangential Flow Filtration (TFF) purification_choice->dialysis_tff Size-based other_chrom Other Chromatography (IEX, HIC, etc.) purification_choice->other_chrom Property-based analysis Purity & Yield Analysis sec->analysis dialysis_tff->analysis other_chrom->analysis purified_product Purified Conjugate analysis->purified_product

Caption: Post-conjugation purification workflow.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG11-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the use of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone for improving the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] Among these, discrete PEG (dPEG®) linkers, which are single molecules with a defined molecular weight, offer superior precision and reproducibility compared to traditional polydisperse PEG polymers.[2] This guide provides a comparative analysis of the mass spectrometry characterization of Propargyl-PEG11-alcohol, a discrete PEG linker, and its shorter-chain analogues, offering insights into their expected behavior and analytical workflows.

This compound is a bifunctional linker featuring a terminal propargyl group for click chemistry reactions and a terminal hydroxyl group for further functionalization.[3] Its defined chain length of 11 ethylene (B1197577) glycol units provides a balance of hydrophilicity and spacer length suitable for various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs.[4][5] Accurate mass determination and structural confirmation by mass spectrometry are critical for quality control and for verifying the success of conjugation reactions.

Comparative Data of Propargyl-PEG-alcohol Linkers

The primary advantage of discrete PEG linkers is their defined molecular weight, which translates to a simplified mass spectrum with distinct molecular ions, as opposed to the complex distribution of peaks observed with polydisperse PEGs.[2] The table below summarizes the key properties and expected mass spectrometry adducts for this compound and its shorter-chain alternatives.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass (Da)Expected ESI-MS Adducts (m/z)
This compound C23H44O11496.59496.2880[M+H]⁺: 497.2958, [M+Na]⁺: 519.2779, [M+K]⁺: 535.2519
Propargyl-PEG4-alcoholC9H16O4188.22188.1049[M+H]⁺: 189.1127, [M+Na]⁺: 211.0948, [M+K]⁺: 227.0688
Propargyl-PEG3-alcoholC7H12O3144.17144.0786[M+H]⁺: 145.0864, [M+Na]⁺: 167.0685, [M+K]⁺: 183.0425
Propargyl-PEG2-alcoholC5H8O2100.12100.0524[M+H]⁺: 101.0602, [M+Na]⁺: 123.0423, [M+K]⁺: 139.0163

Mass Spectrometry Analysis: A Comparative Overview

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common mass spectrometry techniques for the analysis of PEGylated molecules.[6]

  • Electrospray Ionization (ESI-MS): This is the preferred method for analyzing discrete PEG linkers and their conjugates due to its high resolution and accuracy.[6] ESI is a soft ionization technique that typically produces intact molecular ions with various adducts (e.g., H⁺, Na⁺, K⁺). When coupled with liquid chromatography (LC), it allows for the separation and analysis of complex mixtures, which is crucial for monitoring conjugation reactions and assessing the purity of the final product.[2]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): MALDI is another soft ionization technique that is well-suited for determining the molecular weight of PEGylated compounds.[6] It is often used for rapid screening and quality control. For PEG analysis, it's common to observe sodiated and potassiated adducts, and the choice of matrix is critical to avoid interference and achieve good signal intensity.[7][8]

A challenge in the mass spectrometry of larger PEGylated molecules is the potential for multiple charge states, which can complicate the spectrum. The use of charge-stripping agents, such as triethylamine (B128534) (TEA), as a post-column addition in LC-MS can help to simplify the spectra by reducing the charge states of the analyte.[9][10]

Experimental Protocols

Below are generalized protocols for the mass spectrometry analysis of Propargyl-PEG-alcohol linkers. Instrument parameters will need to be optimized for the specific mass spectrometer being used.

Protocol 1: ESI-LC/MS Analysis
  • Sample Preparation: Dissolve the Propargyl-PEG-alcohol linker or its conjugate in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100 - 1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

  • Data Analysis: Identify the peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts of the linker or its conjugate.

Protocol 2: MALDI-TOF MS Analysis
  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[7]

    • Sample-Matrix Mixture: Mix the analyte solution (1-10 µg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 100 - 2000.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Adjust to the minimum necessary for good signal intensity.

  • Data Analysis: Identify the peaks corresponding to the sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts.

Visualizing Workflows and Structures

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioconjugation using this compound and the general structure of the resulting conjugate.

G Experimental Workflow: Bioconjugation with this compound cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_product Product & Analysis Propargyl_PEG This compound Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_PEG->Reaction Biomolecule Azide-Modified Biomolecule (e.g., Antibody, Peptide) Biomolecule->Reaction Conjugate PEGylated Biomolecule Reaction->Conjugate Purification Purification (e.g., SEC, IEX) Conjugate->Purification MS_Analysis Mass Spectrometry Analysis (ESI-MS, MALDI-TOF) Purification->MS_Analysis G General Structure of a Propargyl-PEG-Alcohol Conjugate cluster_structure Propargyl HC≡C- PEG_chain (CH₂CH₂O)₁₁ Propargyl->PEG_chain Triazole Triazole Linkage Propargyl->Triazole Forms Alcohol -CH₂CH₂OH PEG_chain->Alcohol Biomolecule Biomolecule Triazole->Biomolecule

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Propargyl-PEG11-alcohol and Shorter Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative overview of the impact of PEG linker length on PROTAC performance, with a focus on Propargyl-PEG11-alcohol and its shorter PEG counterparts.

The Pivotal Role of the Linker in PROTAC Function

The linker is not a mere spacer; its length and composition are critical determinants of a PROTAC's efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.[2] Therefore, the optimization of linker length is a crucial step in the rational design of potent PROTACs.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data synthesized from studies on ERα-targeting PROTACs, highlighting that a 16-atom linker provided the optimal length for degradation and cell growth inhibition.[3]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from a study on TBK1-targeting PROTACs, demonstrating that a 21-atom linker was the most potent.[3]

Table 3: Impact of PEG Linker Length on BRD4 Degradation

Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.

This synthesized data from studies on thalidomide-based PROTACs targeting BET proteins suggests that linker length optimization is highly context-dependent.[2]

The Case for Longer PEG Linkers like this compound

The data presented suggests that there is an optimal linker length for each target protein and E3 ligase pair. While shorter linkers can be effective, longer linkers like this compound (which has a 35-atom chain length) may offer several advantages in certain contexts:

  • Increased Flexibility: A longer PEG chain provides greater conformational flexibility, which can be crucial for accommodating the complex geometries of the ternary complex, especially for targets with challenging binding pockets.

  • Spanning Greater Distances: For target proteins and E3 ligases that are spatially distant, a longer linker is necessary to bridge the two effectively.

  • Improved Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can lead to improved pharmacokinetic profiles.

However, it is important to reiterate that an excessively long linker can also be detrimental to PROTAC efficacy. Therefore, empirical testing of a range of linker lengths is essential for the development of an optimal degrader.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., Target-expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry, DC50/Dmax calculation) Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blot Analysis for Protein Degradation

This protocol is a standard method for quantifying the levels of a target protein in cells following PROTAC treatment.[1]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate dose-response curves to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation of the ternary complex. These assays are crucial for understanding the mechanism of action of a PROTAC.

1. Surface Plasmon Resonance (SPR):

  • This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.

  • One of the interacting partners (e.g., the E3 ligase) is immobilized on a sensor chip.

  • A solution containing the other protein (the target) and the PROTAC is flowed over the chip, and the change in the refractive index at the surface is measured.

2. Isothermal Titration Calorimetry (ITC):

  • ITC directly measures the heat changes that occur upon binding of the PROTAC to the target protein and the E3 ligase.

  • This method provides a complete thermodynamic profile of the binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

3. NanoBRET™ Ternary Complex Assay (Promega):

  • This is a live-cell assay that measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[4]

  • The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent ligand (energy acceptor).

  • The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET), which can be measured.[4]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly impacts degradation efficacy. While longer linkers like this compound can offer advantages in terms of flexibility and the ability to span larger distances, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a series of linkers with varying lengths is therefore essential for the development of potent and selective PROTACs. The experimental protocols provided in this guide offer a framework for the robust evaluation of PROTAC performance.

References

Assessing the Impact of Linker Flexibility on PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, influencing its ability to induce the degradation of disease-causing proteins. [1] This guide provides an objective comparison of how linker flexibility impacts PROTAC activity, supported by experimental data and detailed protocols.

The linker's length, composition, and rigidity are not merely passive spacers; they dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) while also conferring favorable physicochemical properties like solubility and cell permeability.[1][3]

Comparative Analysis of Linker Types: Flexible vs. Rigid

PROTAC linkers are broadly categorized into flexible and rigid types. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most common due to their synthetic accessibility and the ease with which their length can be modified.[1][4] Rigid linkers, on the other hand, incorporate cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds to reduce conformational flexibility.[1][2]

  • Flexible Linkers (e.g., PEG, Alkyl Chains):

    • Advantages: Offer a high degree of conformational freedom, which can be beneficial in the initial stages of PROTAC design to identify a productive binding orientation.[5] They can also improve solubility, particularly PEG linkers, which are hydrophilic.[6][]

    • Disadvantages: High flexibility can sometimes lead to a less stable ternary complex.[] Hydrophobic alkyl chains can decrease aqueous solubility and may lead to non-specific binding.[1]

  • Rigid Linkers:

    • Advantages: Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving potency.[1][] They may also lead to improved pharmacokinetic properties.[1]

    • Disadvantages: The lack of flexibility can hinder the formation of a productive ternary complex if the predetermined conformation is not optimal.[1] Synthesis can also be more challenging.[1]

The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of various linker designs.[4]

Quantitative Data on Linker Flexibility and PROTAC Activity

The following tables summarize quantitative data from published studies, illustrating the impact of linker composition and flexibility on PROTAC performance.

Table 1: Impact of Linker Length and Type on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC AAlkyl/Ether< 12No degradation-[4]
PROTAC BAlkyl/Ether12 - 29Submicromolar-[4]
PROTAC CAlkyl/Ether21396[4]
PROTAC DAlkyl/Ether2929276[4]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation[4]
Rigid (Disubstituted phenyl)PROTACs 55-57No activity[4]

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cellsReference
AlkylNine-atom alkyl chainConcentration-dependent decrease[4]
PEGThree PEG unitsWeak degradation[4]

These data highlight that linker length and composition are critical parameters that must be optimized to achieve potent and efficacious protein degradation. For instance, in the case of BRD4 degradation, a linker length of 21 atoms was found to be optimal.[4][9]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows for their assessment, the following diagrams are provided.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.[10]

Experimental_Workflow Experimental Workflow for Assessing PROTAC Activity cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays LinkerDesign Linker Design (Flexible vs. Rigid) Synthesis PROTAC Synthesis LinkerDesign->Synthesis BindingAssay Binding Assays (SPR, ITC) Synthesis->BindingAssay TernaryComplex Ternary Complex Formation (Co-IP, TR-FRET) BindingAssay->TernaryComplex DegradationAssay Protein Degradation (Western Blot, In-Cell Western) TernaryComplex->DegradationAssay ViabilityAssay Cell Viability Assays DegradationAssay->ViabilityAssay

Caption: A rational workflow for PROTAC linker selection and optimization.[10]

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[4]

  • Treat cells with varying concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[11]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[11]

  • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[11]

  • Normalize the protein concentration of all samples with lysis buffer.[11]

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[11]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

5. Detection and Analysis:

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Quantify the band intensities using densitometry software.[11]

  • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).[11]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[11]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of PROTACs to their target protein and E3 ligase.

1. Chip Preparation:

  • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[10]

2. Binary Interaction Analysis:

  • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[10]

3. Ternary Complex Analysis:

  • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[10]

4. Data Analysis:

  • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Prepare solutions of the protein (in the cell) and the PROTAC (in the syringe) in the same buffer.[10]

  • Degas both solutions to remove any dissolved gases.[10]

2. Instrument Setup:

  • Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.[10]

3. Titration:

  • Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.[10]

4. Data Analysis:

  • Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.[10]

  • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10]

Conclusion

The rational design of the linker is a cornerstone of developing effective PROTACs.[12] While flexible linkers offer synthetic advantages and can be a good starting point, rigid linkers may provide a path to enhanced potency and improved drug-like properties.[1] A systematic evaluation of linker candidates using a combination of biophysical and cellular assays is crucial to understanding the structure-activity relationships that govern PROTAC efficiency.[10] The continued exploration of novel linker chemistries and the use of computational modeling will further refine our ability to predict and design optimal linkers for any given target.[10]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Propargyl-PEG11-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Propargyl-PEG11-alcohol must adhere to rigorous disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on the hazardous properties of its components and general laboratory best practices.

Core Safety Precautions:

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Identification

Hazard ClassificationDescriptionSource
Acute Toxicity Fatal if swallowed, inhaled, or in contact with skin.[1][2][3][5]
Flammability Flammable liquid and vapor.[1][2][4][5]
Corrosivity Causes severe skin burns and eye damage.[1][2][3][4]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its associated waste is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[7] Do not pour this chemical down the drain. [1][8]

1. Waste Segregation:

Proper segregation of waste is the critical first step.[7][9] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Liquid Waste: Unused solutions, reaction mixtures, and the initial solvent rinses from contaminated glassware.

  • Solid Waste (Non-Sharps): Contaminated gloves, pipette tips, paper towels, and other disposable lab supplies.[7][9]

  • Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.[9]

2. Waste Container Selection and Labeling:

  • Liquid Waste: Use a designated, leak-proof, and sealable container made of a material compatible with the chemical and any solvents used.[7] The container must be clearly labeled as "Hazardous Chemical Waste" and must specify "Contains this compound".[9] Keep the container sealed when not in use.

  • Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[9] Label the container clearly as "Hazardous Chemical Waste" with the name of the chemical.

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of "this compound".[9]

3. Decontamination of Glassware:

Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).[9] Collect this initial rinsate as hazardous liquid waste. Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is imperative to confirm this with your institutional guidelines.[9]

4. Spill Management:

In the event of a spill:

  • Evacuate and restrict access to the immediate area.

  • Ensure the area is well-ventilated.

  • For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.[7]

  • Carefully collect the absorbed material and any other contaminated solids using non-sparking tools.

  • Place all cleanup materials into a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.[7]

5. Final Disposal:

Once your hazardous waste container is full (typically three-quarters full for sharps containers), securely seal it and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[7][9]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start This compound Waste Generated liquid Liquid Waste (solutions, rinsates) start->liquid solid Solid Waste (gloves, tips) start->solid sharps Sharps Waste (needles, glass pipettes) start->sharps liquid_container Labeled, Sealed Liquid Waste Container liquid->liquid_container solid_container Labeled, Lined Solid Waste Container solid->solid_container sharps_container Labeled, Puncture-Proof Sharps Container sharps->sharps_container disposal Arrange Pickup by EHS or Licensed Contractor liquid_container->disposal solid_container->disposal sharps_container->disposal

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling Propargyl-PEG11-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Propargyl-PEG11-alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal protocols for this compound. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research. This compound is a valuable tool in bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its utility, however, requires a thorough understanding of its handling requirements to mitigate potential hazards stemming from its propargyl group.

Hazard Assessment
  • Propargyl Group: The terminal alkyne imparts significant hazards. Propargyl alcohol is highly flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye burns.[1][2][3][4] It is also reactive and can form explosive mixtures with air.[4]

  • Polyethylene (B3416737) Glycol (PEG) Moiety: The PEG component of the molecule is a long-chain polymer known for its low toxicity and biocompatibility.[5][6][7] Acute oral LD50 values for various PEGs are very high, indicating low acute toxicity.[5][6]

Given the presence of the propargyl group, this compound should be handled with the same precautions as a toxic and flammable substance.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its hazardous component, propargyl alcohol.

This compound
Property Value
Molecular FormulaC25H48O12
Molecular Weight540.64 g/mol
Storage Temperature-20°C
Propargyl Alcohol (CAS: 107-19-7)
Property Value
Health Ratings (NFPA 704) Health: 4, Flammability: 3, Instability: 3[2]
LD50 (Oral, Rat) 20-56.4 mg/kg[2][3]
LD50 (Dermal, Rabbit) 16-88 mg/kg[2][3]
LC50 (Inhalation, Rat) 873 ppm (2 hours)[2]
Flash Point 36°C (96.8°F)[2]
Boiling Point 114-115°C (237.2-239°F)[2]
Vapor Pressure 12 mmHg at 20°C[1]
Polyethylene Glycol (Representative Data)
Property Value
LD50 (Oral, Rat) >22,000 mg/kg[5][8]
LD50 (Dermal, Rabbit) >20,000 mg/kg[6]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Task Required PPE
Receiving and Storage - Safety glasses- Nitrile gloves
Weighing and Solution Preparation - Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant lab coat- Work in a certified chemical fume hood
Conducting Reactions - Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant lab coat- Work in a certified chemical fume hood
Spill Cleanup - Chemical splash goggles- Face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant disposable coveralls- NIOSH-approved respirator with appropriate cartridges
Waste Disposal - Chemical splash goggles- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant lab coat

Operational and Disposal Plans

This section details the procedural workflow for handling this compound from its arrival in the laboratory to its final disposal.

Workflow for Handling this compound

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receipt Receive Package inspect Inspect for Damage receipt->inspect store Store at -20°C in a Designated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) react->solid_waste liquid_waste Contaminated Liquid Waste react->liquid_waste dispose_solid Dispose in Labeled Hazardous Waste Container solid_waste->dispose_solid dispose_liquid Dispose in Labeled Hazardous Waste Container liquid_waste->dispose_liquid

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • If the package is intact, transfer it to the designated storage area.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9]

    • The recommended storage temperature is -20°C.

    • Store away from incompatible materials such as strong oxidizing agents and acids.

  • Handling and Use:

    • All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

    • Don the appropriate PPE as detailed in the table above before handling the compound.

    • Use non-sparking tools and ground equipment to prevent static discharge.[8][9]

    • Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area.[8]

    • Wash hands thoroughly after handling.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's EHS office.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • It may be necessary to dispose of this compound as a hazardous waste. Contact your institution's EHS office for specific recommendations.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for a bioconjugation reaction using a propargyl-PEGylated compound. This protocol should be adapted and optimized for your specific application.

Materials
  • This compound

  • Azide-containing biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ligand (e.g., THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving this compound (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent like DMSO.

    • Prepare a stock solution of the azide-containing biomolecule in the reaction buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in water.[10]

    • Prepare a 200 mM stock solution of the ligand (e.g., THPTA) in water.[10]

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[10]

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing biomolecule and this compound. The molar ratio should be optimized, but a starting point of 1:3 (biomolecule:propargyl-PEG) is common.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[11]

    • Add the copper/ligand complex to the biomolecule/propargyl-PEG mixture. The final concentration of copper is typically in the range of 50-250 µM.[11]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[11]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[11] The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.[12]

    • Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_stocks Prepare Stock Solutions (Propargyl-PEG, Azide-Biomolecule, CuSO4, Ligand, Ascorbate) mix_reactants Combine Azide-Biomolecule and Propargyl-PEG prep_stocks->mix_reactants add_catalyst Add Cu/Ligand Complex mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate quench Quench Reaction (EDTA) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Product (e.g., LC-MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for a CuAAC bioconjugation reaction.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.